The table below summarizes the key biochemical and physical properties of this compound.
| Property | Description |
|---|---|
| Molecular Target | IKKβ (IKK2), with selective inhibition over IKKα [1] [2]. |
| Mechanism of Action | ATP-competitive inhibitor [1]. |
| IC₅₀ for IKKβ | 17.9 - 18 nM [1] [2]. |
| Selectivity over IKKα | Approximately 22-fold (IC₅₀ for IKKα is ~400 nM) [1]. |
| Known Off-Targets | STAT3 (blocks its recruitment to upstream kinases) [1] [2]. |
| Molecular Formula | C₁₂H₁₀FN₃O₂S [2]. |
| CAS Number | 507475-17-4 [2]. |
| Solubility | Soluble in DMSO (30 mg/mL) [2]. |
This compound is a versatile tool in preclinical research for investigating the role of IKKβ/NF-κB signaling in various diseases.
This protocol demonstrates how this compound inhibits cancer cell viability [3].
This protocol tests the impact of this compound on interferon-mediated antiviral activity [4].
This compound has been delivered in vivo using a controlled-release system to engineer a healing microenvironment [5].
This compound inhibits the canonical NF-κB pathway by preventing IKKβ-mediated phosphorylation and subsequent degradation of IκBα. This stabilizes IκBα, sequestering NF-κB transcription factors (like p65/RelA) in the cytoplasm and preventing the expression of pro-inflammatory and pro-survival genes [1] [2] [3]. The diagram below illustrates this signaling pathway and the inhibition point of this compound.
This compound inhibits IKKβ, blocking NF-κB signaling and pro-inflammatory gene expression [1] [2] [3].
Research has demonstrated the potential of this compound in several disease models, as summarized below.
| Disease Model | Key Findings | Delivery Method |
|---|---|---|
| Rheumatoid Arthritis | Reduced inflammation and joint damage in murine collagen-induced arthritis [1] [2]. | Oral administration [1]. |
| Esophageal Squamous Cell Carcinoma (ESCC) | Selectively inhibited ESCC cell viability, induced apoptosis; showed greater toxicity to cancer cells than to normal epithelial cells [3]. | In vitro cell culture treatment [3]. |
| Tendon Regeneration | Engineered a pro-tenogenic niche in an inflammatory injury environment, restoring stem cell differentiation and promoting tendon repair [5]. | Controlled release from microsphere-incorporated hydrogel [5]. |
| Glioma & Oncolytic Virotherapy | Inhibited IFN-induced antiviral activity, potentially enhancing the efficacy of oncolytic viruses like VSV and EMCV for cancer therapy [4]. | In vitro cell culture treatment [4]. |
| Chronic Obstructive Pulmonary Disease (COPD) | Showed efficacy in pre-clinical models of inflammatory airway disease [1]. | Oral administration or intra-peritoneal injection [1]. |
TPCA-1 exerts its effects through a dual-inhibition mechanism:
This compound inhibits inflammation and cancer progression by blocking NF-κB activation and STAT3 dimerization.
The biological effects of this compound have been characterized in various in vitro and in vivo models.
This compound demonstrates potent activity in cellular assays, particularly in reducing the production of pro-inflammatory cytokines [1] [2] [3].
| Cell Type/Line | Assay Description | Concentration/Incubation | Key Outcome | Source |
|---|---|---|---|---|
| Human Monocytes | LPS-induced cytokine production | 0.1-10 µM; 24 hrs | Inhibited TNF-α, IL-6, IL-8 production (IC₅₀: 170-320 nM) | [1] [2] [3] |
| Human Glioma Lines (U87, etc.) | Cell proliferation (MTT assay) | 0-50 µM; 3 days | Inhibited cell proliferation | [1] |
| NSCLC Cells (HCC827, H1975) | Cell viability & cycle analysis | 0-10 µM; 0.5-2 hrs | Suppressed proliferation; induced G2-M cell-cycle arrest in HCC827 | [3] |
| HEK-293T Cells | STAT3 phosphorylation (Western Blot) | 0-2 µM; 0.5-2 hrs before cytokine stimulation | Inhibited cytokine-induced STAT3 phosphorylation in a dose-dependent manner | [3] |
This compound has shown efficacy in animal models of inflammatory and autoimmune diseases, as well as cancer [1] [2] [3].
| Disease Model | Animal | Dosing Regimen | Key Results | Source |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | DBA/1 mice | 3, 10, or 20 mg/kg; i.p., twice daily | Dose-dependent reduction in disease severity and onset; reduced pro-inflammatory cytokines in paw tissue | [1] [2] [3] |
| NSCLC Xenograft | BALB/c nude mice injected with HCC827 cells | 10 mg/kg; i.p., daily | Inhibited tumor growth; enhanced the anti-tumor effect of ZD1839 (gefitinib) | [3] |
Below are summarized protocols for common applications of this compound in research, based on cited studies.
This protocol is adapted from studies using human monocytes to assess inhibition of cytokine production [1] [3].
| Step | Parameter | Details |
|---|---|---|
| 1. Stock Solution | Preparation | Reconstitute this compound in DMSO to create a 10-15 mM stock solution. Aliquot and store at -20°C [4] [3]. |
| 2. Cell Seeding & Pretreatment | Cell Line | Human peripheral blood monocytes or relevant cell line (e.g., RAW264.7) [5] [1]. |
| Pretreatment | Pre-treat cells with this compound (e.g., 0.5-10 µM) for a specified time (e.g., 1 hour) before stimulation [1] [3]. | |
| 3. Stimulation | Inducer | Add inflammatory stimulant such as LPS (e.g., 100 ng/mL) or TNF-α to the culture medium [1] [6] [3]. |
| 4. Incubation & Analysis | Incubation Time | Incubate for a defined period (e.g., 8-24 hours) [1] [3]. |
| Analysis | Collect cell supernatant and measure cytokine levels (e.g., TNF-α, IL-6) via ELISA or analyze protein phosphorylation via Western blot [1] [3]. |
This protocol is based on the murine collagen-induced arthritis model [1] [2] [3].
| Step | Parameter | Details |
|---|---|---|
| 1. Formulation | Vehicle | Prepare a suitable formulation for in vivo administration, often involving a mixture of DMSO, PEG300, Tween-80, and saline [3]. |
| 2. Animal Model | Model Induction | Use DBA/1 mice immunized with bovine type II collagen to induce arthritis [1] [2]. |
| 3. Dosing | Route | Intraperitoneal (i.p.) injection [1] [2] [3]. |
| Regimen | Administer this compound (e.g., 10 mg/kg) twice daily. Treatment can be prophylactic (starting at immunization) or therapeutic (starting after disease onset) [1] [2]. | |
| 4. Assessment | Endpoints | Monitor arthritis severity by clinical scoring, measure paw swelling, and analyze cytokine levels or histology of joint tissue at endpoint [1] [2]. |
Recent research has focused on improving the efficacy and targeting of this compound through advanced delivery systems:
The core mechanism of TPCA-1 involves a direct and selective inhibition of the IKK complex within the canonical NF-κB pathway. The step-by-step process is summarized in the table below and illustrated in the subsequent diagram:
| Step | Process | Effect of this compound |
|---|---|---|
| 1 | Pathway Activation: Pro-inflammatory stimuli (e.g., TNF-α, IL-1, LPS) activate the IKK complex [1]. | This compound directly binds to and inhibits the IKKβ subunit of the IKK complex [2] [3] [4]. |
| 2 | IκBα Phosphorylation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB (typically a p65/p50 dimer) in the cytoplasm [1]. | Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα [2]. |
| 3 | NF-κB Translocation: Degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus [1]. | NF-κB remains trapped in the cytoplasm by IκBα, blocking nuclear translocation [2]. |
| 4 | Gene Transcription: Nuclear NF-κB binds to κB sites on DNA, promoting the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2) [4] [1]. | Downregulation of pro-inflammatory gene expression occurs, reducing inflammation and its downstream effects [4] [5]. |
The following diagram visualizes this process and the inhibitory action of this compound:
Diagram illustrating the canonical NF-κB signaling pathway and the inhibitory action of this compound, which blocks IKKβ phosphorylation.
It is crucial to note that this compound has also been identified as a direct dual inhibitor that can also suppress the STAT3 signaling pathway by docking into its SH2 domain, thereby preventing STAT3 recruitment and phosphorylation [3]. This dual activity may contribute to its potent anti-inflammatory and anti-cancer effects.
This compound has demonstrated efficacy across various preclinical models of inflammation and cancer. Key findings are consolidated in the table below.
| Disease Model | Delivery System | Key Efficacy Findings | Reference |
|---|---|---|---|
| Acute Tendon Injury | Microsphere-incorporated hydrogel | Restored tenogenesis of stem cells in inflammatory niche; engineered pro-tenogenic microenvironment. | [2] |
| Post-Traumatic Osteoarthritis (PTOA) | Type II collagen-targeted nanosomes | Reduced serum NO and LDH; downregulated IL-1β, TNF-α, ADAMTS-5, MMP-13; attenuated cartilage degradation. | [4] |
| Mutant EGFR-associated NSCLC | Free compound (in vitro) | Repressed cancer cell proliferation; induced apoptosis; acted as dual inhibitor of NF-κB and STAT3. | [3] |
| Uncontrolled Inflammation (Vascular Injury) | PECAM-1 mAb-targeted nanoparticles (mAb-TPCA-1@HCNPs) | Enhanced cellular uptake; inhibited M1 macrophage polarization; reduced ROS/NO; alleviated organ damage. | [5] |
To facilitate research replication and application, here are detailed methodologies from key studies:
1. In Vitro Anti-inflammatory Assessment in Macrophages (Raw264.7 cells) [5]
2. In Vivo Efficacy in PTOA Mouse Model [4]
The overall experimental workflow for developing and testing a targeted this compound delivery system, as used in recent studies, can be summarized as follows:
Diagram of the workflow for developing targeted this compound nanoparticles, from synthesis to biological assessment.
A significant challenge for TPCA-1 is achieving effective local concentration at the disease site while minimizing systemic side effects [1]. Research has focused on developing sophisticated delivery platforms:
| Delivery System | Composition | Key Findings & Outcomes |
|---|---|---|
| Targeted Nanosomes (for Osteoarthritis) | Anti-type II collagen antibody-conjugated nanosomes (liposomes) [1]. | Effectively delivered this compound to damaged cartilage in a mouse model of post-traumatic osteoarthritis (PTOA), reducing inflammation, cartilage degradation, and pain [1]. |
| Microsphere-Incorporated Hydrogel (for Tendon Repair) | This compound loaded in silk fibroin (SF) microspheres, incorporated within a GelMA hydrogel alongside human periodontal ligament stem cells (hPDLSCs) [2] [3]. | Controlled release of this compound created a pro-tenogenic environment, rescuing the tenogenic differentiation of stem cells and promoting tendon regeneration in a rat model [2] [3]. |
| Targeted Nanoparticles (for Vascular Inflammation) | This compound loaded in hydroxyethyl starch-cholesterol (HES-CH) nanoparticles, functionalized with a PECAM-1 targeting antibody [4]. | The system facilitated targeted delivery to inflamed endothelial cells and macrophages, effectively mitigating uncontrolled inflammation in a mouse model of vascular injury [4]. |
To evaluate the efficacy of this compound and its delivery systems, researchers typically employ a range of in vitro and in vivo assays.
This compound's mechanism and application can be visualized through the following pathways and workflows. The diagrams below, generated with Graphviz, illustrate the core NF-κB signaling pathway and a representative targeted delivery strategy.
This compound inhibits IKKβ to block NF-κB signaling.
Workflow for targeted this compound delivery to inflammation sites.
TPCA-1 exerts its effects through a dual-inhibition mechanism, primarily by suppressing the NF-κB pathway and secondarily by inhibiting the STAT3 pathway.
The following diagram illustrates the core NF-κB signaling pathway and how this compound inhibits it.
This compound inhibits IKKβ, preventing IκBα degradation and NF-κB activation.
Inhibition of NF-κB Signaling: In the canonical NF-κB pathway, pro-inflammatory signals (like TNF-α or IL-1β) activate the IKK complex. Within this complex, IKKβ is the key catalytic subunit responsible for phosphorylating IκBα, the inhibitor of NF-κB. This phosphorylation marks IκBα for degradation, freeing the NF-κB transcription factor (typically a p65/p50 dimer) to translocate to the nucleus and turn on genes for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 [1] [2] [3]. By selectively inhibiting IKKβ, This compound prevents the phosphorylation and subsequent degradation of IκBα. This results in NF-κB being retained in the cytoplasm in an inactive state, thereby blocking the entire downstream inflammatory gene expression program [4] [3] [5].
Inhibition of STAT3 Signaling: Beyond the NF-κB pathway, this compound is also a direct inhibitor of the transcription factor STAT3. It inhibits STAT3 phosphorylation, DNA binding, and transactivation in a dose- and time-dependent manner, without affecting total STAT3 protein levels [4]. The STAT3 pathway is a critical regulator of cell growth and survival, and its constitutive activation is associated with various cancers. This dual inhibition of both NF-κB and STAT3 makes this compound particularly effective in suppressing cancer cell proliferation and inducing apoptosis [6] [4] [7].
This compound has been utilized in a wide range of experimental models. Its application often requires tailored delivery systems to improve efficacy and reduce potential systemic toxicity.
In cell-based experiments, this compound is used to inhibit cytokine production and cell proliferation, typically dissolved in DMSO.
| Application | Cell Model | Concentration | Incubation Time | Key Readout |
|---|---|---|---|---|
| Cytokine Inhibition | Human peripheral blood monocytes stimulated with LPS [4] | 0 - 10 µM | ~24 hours | Inhibition of TNF-α, IL-6, and IL-8 production (IC50: 170-320 nM) [4] |
| STAT3 Inhibition | HEK-293T, HCC827, H1975 cells [4] | 0 - 2 µM (pre-treatment) | 0.5 - 2 hours | Suppression of STAT3 phosphorylation; inhibition of cell proliferation [4] |
| Apoptosis Induction | Esophageal squamous carcinoma (ESCC) KYSE-450 cells [7] | Not specified | Not specified | Induction of apoptosis; inhibition of IKKβ phosphorylation and IκBα stabilization [7] |
| Tenogenic Differentiation | Human periodontal ligament stem cells (hPDLSCs) in inflammatory environment [8] | Not specified | Not specified | Restoration of tenogenic differentiation potential by inhibiting NF-κB [8] |
Due to challenges with systemic administration, researchers have developed sophisticated localized delivery systems for this compound. Key models and approaches include:
When working with this compound, please note the following technical details:
TPCA-1 has demonstrated efficacy across various disease models. Key research applications are summarized below.
| Disease Area | Model/System | Observed Effect | Citation |
|---|---|---|---|
| Inflammatory Disease | Murine Collagen-Induced Arthritis (CIA) | Dose-dependent reduction in disease severity; reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [1]. | |
| Lipopolysaccharide (LPS)-Stimulated Human Monocytes | Inhibition of TNF-α, IL-6, and IL-8 production (IC50: 170-320 nM) [1] [2]. | ||
| Mouse Model of Vascular Injury & Acute Inflammation | Targeted nanoparticles reduced inflammatory cell infiltration [3] [4]. | ||
| Cancer Research | Esophageal Squamous Cell Carcinoma (ESCC) | Preferentially inhibited viability of ESCC cells; induced apoptosis [5]. | |
| Non-Small Cell Lung Cancer (NSCLC) with mutant EGFR | Repressed cell proliferation; synergized with tyrosine kinase inhibitors (e.g., gefitinib) to induce apoptosis [6]. | ||
| Cervical Cancer (HeLa cells) | Reversed IL-1β-promoted cell proliferation, migration, and invasion [7]. | ||
| Other Conditions | Post-Traumatic Osteoarthritis (PTOA) Mouse Model | Targeted nanosomes reduced inflammation and cartilage degradation [8]. |
A common application is inhibiting inflammatory cytokine production in immune cells.
This compound has been used in animal models of inflammation and cancer.
This compound functions primarily as a dual inhibitor of the NF-κB and STAT3 pathways [6].
This compound acts as a dual inhibitor of the NF-κB and STAT3 signaling pathways, reducing the expression of pro-inflammatory cytokines and genes involved in cell survival.
TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent small molecule inhibitor that has emerged as a valuable research tool in immunology, oncology, and drug development. With the molecular formula C({12})H({10})FN({3})O({2})S and a molecular weight of 279.3 g/mol, this compound exhibits >98% purity and is soluble in DMSO at 30 mg/mL [1]. This compound is also known by its alternate name GW683965 and carries the CAS registry number 507475-17-4 [1]. This compound was initially developed as a selective inhibitor of the IκB kinase (IKK) subunit β, but subsequent research has revealed its additional activity against STAT3 signaling, making it a dual-pathway inhibitor with broad research applications [2].
From a pharmaceutical perspective, this compound is supplied as a lyophilized powder that should be stored desiccated at -20°C, where it remains stable for 24 months. For experimental use, researchers typically reconstitute this compound in DMSO to create a 15 mM stock solution (achieved by adding 1.19 mL DMSO to 5 mg powder). Once in solution, it should be stored at -20°C and used within 3 months to prevent loss of potency, with aliquoting recommended to avoid multiple freeze-thaw cycles [1]. The compound's core structure consists of a thiophene carboxamide scaffold with fluorophenyl and ureido substituents that contribute to its kinase inhibitory properties.
This compound functions primarily as a potent selective inhibitor of IκB kinase subunit β (IKKβ), a key enzyme in the NF-κB signaling pathway. The inhibitory concentration (IC(_{50})) of this compound for IKKβ is approximately 17.9 nM, demonstrating its high potency [1]. The NF-κB pathway represents a critical signaling cascade that regulates numerous cellular processes including immune responses, inflammation, cell survival, and proliferation [3]. Under basal conditions, NF-κB dimers (typically composed of RelA/p65 and p50 subunits) are sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon activation by pro-inflammatory signals such as TNF-α or LPS, the IKK complex (consisting of IKKα, IKKβ, and the regulatory subunit NEMO) becomes activated, leading to IκB phosphorylation at specific serine residues (Ser32/Ser36) [3].
This compound specifically blocks this process by inhibiting IKKβ activity, thereby preventing IκB phosphorylation and subsequent degradation. This inhibition maintains NF-κB in its cytoplasmic inactive state, preventing its nuclear translocation and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2 [4] [3]. The central role of NF-κB in inflammation and cancer makes this pathway an attractive therapeutic target, and this compound's potent inhibition of IKKβ has established it as a valuable tool for studying NF-κB-mediated processes.
Beyond its effects on NF-κB signaling, research has revealed that this compound also functions as a direct inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3). This compound achieves this inhibition by docking into the SH2 domain of STAT3, which prevents STAT3 recruitment to upstream kinases and attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases [2]. This dual inhibition capability is significant because both NF-κB and STAT3 pathways often cooperate in promoting cell survival, proliferation, and inflammation in pathological conditions such as cancer [2].
The diagram below illustrates this compound's dual inhibitory effects on both NF-κB and STAT3 signaling pathways:
This compound inhibits both IKKβ in NF-κB pathway and STAT3 recruitment, suppressing inflammatory and proliferative gene expression.
The dual inhibition capability of this compound creates synergistic therapeutic effects in various disease models. Research in non-small cell lung cancer (NSCLC) has demonstrated that while tyrosine kinase inhibitors (TKIs) like gefitinib target EGFR mutations, they often fail to sufficiently suppress both NF-κB and STAT3 pathways. Interestingly, TKI treatment can even increase phospho-STAT3 levels in some cancer cells [2]. Combining this compound with TKIs results in enhanced apoptosis and increased treatment sensitivity, suggesting that co-targeting EGFR, STAT3, and NF-κB represents a more effective strategy for cancers with specific EGFR mutations [2]. This synergistic approach highlights the therapeutic potential of combining pathway-specific inhibitors to overcome compensatory mechanisms that often limit single-agent efficacy.
This compound has demonstrated significant potential in cancer research, particularly through its ability to simultaneously target multiple signaling pathways essential for tumor survival and proliferation. In esophageal squamous cell carcinoma (ESCC), this compound preferentially inhibited the viability of ESCC cells compared to non-tumorigenic epithelial Het-1A cells [4]. Mechanistic studies revealed that this compound induced ESCC cell apoptosis by inhibiting IKKβ phosphorylation, leading to IκBα stabilization and subsequent NF-κB signaling inhibition [4]. The table below summarizes key findings from oncology-focused studies of this compound:
Table 1: this compound Applications in Oncology Research
| Cancer Type | Model System | Key Findings | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE-450 cell line | Preferentially inhibited ESCC cell viability; Induced apoptosis | IKKβ inhibition, IκBα stabilization, NF-κB pathway suppression | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | Mutant EGFR-associated human NSCLC cells | Repressed proliferation; Enhanced gefitinib-induced apoptosis | Dual inhibition of STAT3 and NF-κB; Blocked STAT3 recruitment to kinases | [2] |
| Various Cancers | Preclinical models | Suppressed proliferation and promoted apoptosis | Inhibition of NF-κB-mediated pro-survival genes and STAT3 signaling | [1] [2] |
In mutant EGFR-associated non-small cell lung cancer, this compound effectively repressed cell proliferation and showed particular efficacy against NSCLC cells with constitutive STAT3 activation [2]. The dual inhibition approach proved superior to EGFR inhibition alone, as gefitinib treatment failed to efficiently suppress NF-κB and STAT3 activity. This research highlights the importance of pathway crosstalk in cancer therapy resistance and positions this compound as a promising candidate for combination therapies targeting multiple signaling nodes simultaneously.
The potent anti-inflammatory properties of this compound have been investigated across various inflammatory conditions. In murine collagen-induced arthritis models, this compound significantly reduced inflammation and antigen-induced T cell proliferation [1]. Similar anti-inflammatory effects have been observed in models of chronic periodontitis and nasal epithelial inflammation [1]. The following table summarizes key inflammatory conditions where this compound has demonstrated efficacy:
Table 2: this compound Applications in Inflammation and Autoimmune Research
| Condition/Disease | Model System | Key Findings | Delivery Method | Citation |
|---|---|---|---|---|
| Uncontrolled Inflammation | LPS-induced vascular injury mouse model | Reduced inflammatory cell infiltration; Inhibited M1 macrophage polarization | PECAM-1-targeted nanoparticles | [5] |
| Post-Traumatic Osteoarthritis (PTOA) | Mechanical loading mouse model | Reduced oxidative stress, inflammation, and cartilage degradation; Improved pain behavior | Type II collagen-targeted nanosomes | [6] |
| Lupus-like Autoimmune Disease | Lyn-deficient mouse model | Inhibited IRF5 nuclear translocation in monocytes and plasmacytoid DCs | Small molecule inhibitor in vitro | [7] |
| Collagen-Induced Arthritis | Murine model | Reduced inflammation and T cell proliferation | Systemic administration | [1] |
Recent advances in targeted drug delivery have enhanced the therapeutic potential of this compound for inflammatory conditions. Researchers have developed this compound-loaded nanoparticles functionalized with monoclonal antibodies that specifically bind to platelet/endothelial cell adhesion molecule-1 (PECAM-1), which is overexposed on injured endothelium and activated macrophages during inflammation pathogenesis [5]. These targeted nanoparticles significantly enhanced cellular uptake compared to unmodified nanoparticles and demonstrated improved efficacy in mitigating uncontrolled inflammation in animal models [5].
Similarly, in post-traumatic osteoarthritis (PTOA) research, this compound delivered via type II collagen-targeted nanosomes effectively reduced inflammation and cartilage degradation in a mouse model [6]. This targeted approach allowed specific delivery to osteoarthritis lesions, resulting in reduced levels of total nitric oxide (NO) and lactate dehydrogenase (LDH) in serum, lower expression of pain-related neuropeptides, and improved behavioral measures of pain [6]. These advanced delivery systems help overcome the limitations of systemic this compound administration while enhancing local bioavailability at disease sites.
Beyond inflammation and cancer, this compound has shown interesting effects in metabolic and hematopoietic regulation. In studies of hematopoietic stem/progenitor cells (HSPCs), this compound treatment at 100 nM concentration enhanced ex vivo expansion of phenotypical HSPCs while better preserving their function [8]. This effect was mediated through metabolic reprogramming, as NF-κB inhibition diminished mitochondrial metabolic activity and shifted metabolic flux toward glycolysis [8]. The diagram below illustrates how this compound influences hematopoietic stem cell expansion through metabolic regulation:
This compound promotes hematopoietic stem cell expansion by inhibiting NF-κB, shifting energy production from mitochondrial respiration to glycolysis.
In hypothalamic neuroprogenitor cells, TNFα-induced oxidative stress and mitochondrial dysfunction altered neurogenesis and promoted appetite neuropeptide expression. This compound treatment prevented these effects by inhibiting STAT3/NF-κB signaling, suggesting potential applications in metabolic regulation and neural development [9]. These diverse effects across multiple biological systems highlight the broad research utility of this compound as a tool for investigating interconnected signaling networks.
Standardized protocols for this compound application in cell culture systems have been established across various research applications. For standard cell viability assays in cancer research, ESCC cell lines (KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109) are typically cultured in appropriate media and treated with this compound across a concentration range to determine IC(_{50}) values [4]. Working concentrations generally range from nanomolar to low micromolar levels, with treatment duration varying from 24 to 72 hours depending on the specific experimental endpoint.
For mechanistic studies investigating NF-κB and STAT3 signaling, researchers often pre-treat cells with this compound for 2-4 hours before stimulating with cytokines (e.g., TNF-α, IL-6) or other pathway activators. Following treatment, cells are harvested for protein analysis using Western blotting to examine phosphorylation status of IKKβ, IκBα, STAT3, and NF-κB subunit p65, or for RNA analysis to measure expression of downstream target genes [4] [2]. Immunofluorescence staining can be performed to visualize nuclear translocation of transcription factors, providing visual confirmation of pathway inhibition.
This compound has been evaluated in various animal models of disease, with administration routes and dosages optimized for specific applications. In oncology models, this compound is typically administered via intraperitoneal injection or oral gavage at doses ranging from 5-25 mg/kg, depending on the frequency and duration of treatment [2]. For inflammation models such as collagen-induced arthritis, effective doses have been reported in the range of 10-30 mg/kg administered systemically [1].
Recent advances in targeted delivery approaches have led to more sophisticated administration protocols. For osteoarthritis models, researchers have developed this compound-loaded nanosomes conjugated with monoclonal anti-type II collagen antibody (MabCII) for intra-articular injection [6]. These nanosomes typically range from 50-200 nm in size and exhibit high drug loading efficiency of approximately 90% [6]. Similarly, for vascular inflammation models, this compound has been encapsulated in hydroxyethyl starch-cholesterol (HES-CH) nanoparticles functionalized with PECAM-1-targeting antibodies, administered intravenously [5]. These targeted approaches enhance local drug concentration at disease sites while minimizing systemic exposure.
The preparation of this compound-loaded nanoparticles follows a well-established emulsion solvent evaporation method [5]. The step-by-step protocol includes:
The resulting nanoparticles typically exhibit uniform size distribution, high encapsulation efficiency, and sustained drug release profiles suitable for in vivo applications [5] [6].
Despite its promising research applications, this compound faces several pharmacological challenges that limit its translational potential. The compound exhibits poor aqueous solubility, necessitating formulation with organic solvents like DMSO for in vitro studies and creating challenges for in vivo administration [1]. While nanoparticle-based delivery systems have partially addressed this limitation, optimization of pharmaceutical formulations remains an active research area.
Additionally, this compound demonstrates limited specificity at higher concentrations. Although designed as an IKKβ inhibitor, studies have revealed its activity against STAT3, and potential off-target effects cannot be ruled out, particularly in complex biological systems [2]. This lack of absolute specificity complicates the interpretation of mechanistic studies, as observed phenotypes may result from inhibition of multiple targets rather than solely IKKβ. Researchers must therefore include appropriate controls and complementary approaches (e.g., genetic knockdown) to validate findings obtained with this compound.
The therapeutic application of this compound is limited by potential systemic toxicity associated with broad NF-κB inhibition. Since NF-κB plays crucial roles in immune homeostasis, cell survival, and tissue development, systemic inhibition may lead to undesirable side effects including immunosuppression, impaired tissue repair, and hepatic toxicity [6] [8]. These concerns have motivated the development of targeted delivery approaches that minimize systemic exposure while maximizing local drug concentrations at disease sites.
Future research directions for this compound include the optimization of tissue-specific delivery systems, exploration of combination therapies with other targeted agents, and investigation of intermittent dosing regimens to balance efficacy and toxicity. Additionally, further mechanistic studies are needed to fully elucidate the consequences of dual IKKβ/STAT3 inhibition across different biological contexts and disease states. While this compound may have limitations as a clinical candidate, it remains an invaluable research tool for probing NF-κB and STAT3 signaling biology and validating these pathways as therapeutic targets across multiple disease areas.
This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective small molecule inhibitor with significant implications for cancer research and therapeutic development. This section details its fundamental characteristics and documented biological effects.
Table: this compound Biochemical and Pharmacological Profile
| Parameter | Specification | Experimental Context |
|---|---|---|
| CAS Number | 507475-17-4 | Chemical registry |
| Molecular Formula | C12H10FN3O2S | Structural composition |
| Molecular Weight | 279.29 g/mol | Biochemical characterization |
| Primary Target | IKK-2 (IKKβ) | Kinase inhibition assay |
| IC50 (IKK-2) | 17.9 nM | In vitro enzymatic assay |
| Secondary Target | STAT3 | Phosphorylation inhibition |
| Cellular Activity | Inhibits LPS-induced cytokine production | Human monocytes |
| TNF-α Inhibition IC50 | 170-320 nM | LPS-stimulated human monocytes |
| In Vivo Efficacy | Collagen-induced arthritis model | Murine system, 3-20 mg/kg i.p. |
This compound demonstrates potent anti-inflammatory and anticancer properties through its selective inhibition of the IKK-2 kinase, a critical component of the NF-κB signaling pathway. By targeting IKK-2, this compound effectively suppresses the phosphorylation and subsequent degradation of IκBα, preventing nuclear translocation of NF-κB and transcription of pro-survival, inflammatory, and angiogenic genes. Additionally, this compound has been identified as an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation, expanding its mechanistic profile beyond NF-κB pathway inhibition [1].
The compound has shown dose-dependent efficacy in disease models, notably reducing severity in murine collagen-induced arthritis and demonstrating antitumor activity in xenograft models of non-small cell lung cancer with EGFR mutation. This compound has also been shown to potentiate the antitumor effects of other targeted therapies like ZD1839, suggesting potential for combination treatment approaches [1].
The Library of Integrated Network-based Cellular Signatures (LINCS) program represents a transformative NIH initiative designed to generate extensive perturbation-response signatures across biological systems. The L1000 platform, a central component of LINCS, employs an innovative reduced-representation transcriptomics approach that enables large-scale profiling at significantly reduced cost while maintaining comprehensive biological information.
The landmark genes were selected through a completely data-driven approach analyzing 12,031 Affymetrix expression profiles to maximize information capture rather than based on prior biological knowledge. This selection demonstrates no substantial enrichment for any particular protein class or developmental lineage bias, ensuring broad representation of biological processes [2].
The LINCS L1000 database encompasses mass-scale perturbation signatures including:
The platform provides multiple access points for researchers, including the CLUE.io web interface (https://clue.io), programmatic access through APIs, and the iLINCS integrative analysis portal (http://ilincs.org), which facilitates signature connectivity analysis, dataset exploration, and interactive visualization tools [3] [4] [5].
The discovery of this compound as a potential therapeutic agent for Esophageal Squamous Cell Carcinoma (ESCC) exemplifies a sophisticated computational drug repositioning pipeline that integrates large-scale transcriptomic data with experimental validation. This systematic approach leverages the LINCS resource to identify compounds that reverse disease-associated gene expression signatures.
Diagram: LINCS-Based Drug Repositioning Workflow for this compound Identification in ESCC
The transcriptome-based drug repositioning approach implemented in the ESCC study involved several sophisticated computational steps:
Consensus DEG Identification: Analysis of 20 ESCC transcriptomic datasets comprising 911 samples (515 tumor, 396 normal) identified consistently dysregulated genes. The analysis revealed 522 consistently downregulated and 461 consistently upregulated genes appearing in >50% of datasets with adjusted P<0.05 and |log2FoldChange|>1. These consensus DEGs represent robust transcriptional alterations in ESCC [6] [7].
Similar Cell Line Selection: Since LINCS lacked ESCC-specific perturbation data, researchers identified surrogate cell lines by analyzing transcriptomes of >1,000 cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE). They identified 70 non-ESCC cell lines with high transcriptomic similarity to ESCC (Pearson Correlation Coefficient >0.83), of which six cell lines (A375, CORL23, HT115, HT29, SNUC5, SW620) had comprehensive small-molecule perturbation data in LINCS [6].
Signature Reversal Scoring: The ZhangScore algorithm was employed to quantify the ability of small molecules to reverse ESCC-associated transcriptional alterations. This method scores compounds based on their potential to counteract disease-associated gene expression patterns, with molecules ranked in ascending order (lower scores indicating stronger reversal potential). The RobustRankAggreg (RRA) method integrated ranking results across all six cell lines to identify consistently top-ranked compounds [6] [7].
The computational predictions underwent rigorous experimental validation using established in vitro models:
Cell Culture Conditions: ESCC cell lines (KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109) and non-tumorigenic esophageal epithelial Het-1A cells were maintained under standard culture conditions. Cells were treated with candidate compounds identified through the computational pipeline [7].
Cell Viability Assay: Metabolic activity of viable cells was measured using WST reagent in 96-well plates. Cells were seeded at optimized densities (100-500 cells/well), treated with drugs at 10μM concentration 24 hours after seeding, and cultured for 72 hours at 37°C. Absorbance was measured at 450nm after 2 hours of WST reagent application. Experiments were repeated five times to ensure statistical reliability [6] [7].
Apoptosis and Mechanism Analysis: this compound-induced apoptosis was assessed in KYSE-450 cells. Mechanistic studies evaluated this compound's effect on phosphorylation of IKKβ, IκBα stabilization, and nuclear translocation of NF-κB components to confirm pathway-specific activity [6].
This compound exerts its anticancer effects primarily through selective inhibition of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. The NF-κB pathway is frequently constitutively activated in numerous cancer types, making it an attractive therapeutic target.
Diagram: NF-κB Signaling Pathway and this compound Inhibition Mechanism
The molecular mechanism of this compound action involves:
IKK Complex Inhibition: this compound specifically inhibits IKKβ (IKK-2) with an IC50 of 17.9 nM, demonstrating remarkable selectivity over other kinases. The IKK complex (IκB kinase) is responsible for phosphorylating the inhibitory IκBα protein in response to various stimuli [1].
IκBα Stabilization: By inhibiting IKKβ, this compound prevents the phosphorylation-induced degradation of IκBα, thereby maintaining NF-κB subunits (primarily p65-p50 heterodimers) sequestered in the cytoplasm and unable to activate transcription of target genes [6].
Downstream Effects: The prevention of NF-κB nuclear translocation results in reduced expression of pro-survival, inflammatory, and proliferative genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells. In ESCC models, this compound induced apoptosis by disrupting this pathway and demonstrated preferential cytotoxicity toward cancer cells compared to non-tumorigenic epithelial cells [6] [7].
Additionally, this compound has been shown to inhibit STAT3 phosphorylation and transactivation in a dose- and time-dependent manner, completely suppressing STAT3 phosphorylation without changing total STAT3 levels. This secondary mechanism expands this compound's therapeutic potential beyond NF-κB pathway inhibition [1].
This section provides actionable guidance for researchers seeking to leverage LINCS resources and implement similar drug repositioning strategies in their work.
The iLINCS platform (http://ilincs.org) provides a user-friendly interface for conducting sophisticated signature-based analyses without requiring programming expertise. Key functionalities include:
For advanced users, programmatic access to LINCS data is available through APIs and R/Python packages, enabling integration with custom analysis pipelines and high-throughput screening applications.
When implementing transcriptome-based drug repositioning strategies, several methodological considerations optimize success:
Cell Line Selection: The strategy of identifying non-disease cell lines with high transcriptomic similarity to the disease of interest (as demonstrated in the ESCC study) is particularly valuable when disease-relevant perturbation data is unavailable in LINCS. Correlation thresholds (PCC>0.83) should be empirically determined based on the specific disease context [6].
Signature Robustness: Consensus DEGs identified across multiple independent datasets (e.g., >50% of datasets as in the ESCC study) yield more reliable repositioning candidates than signatures derived from single studies. Meta-analysis approaches enhance signal-to-noise ratio in transcriptional signatures [6] [8].
Validation Prioritization: The ZhangScore and RRA aggregation method provides a statistically rigorous framework for prioritizing compounds for experimental validation. Researchers should consider both rank consistency across multiple cell lines and magnitude of connectivity scores when selecting candidates for downstream testing [6].
The identification of this compound as a potential therapeutic agent for ESCC exemplifies the power of integrative computational-experimental approaches for drug repositioning. The LINCS L1000 platform provides an unprecedented resource for connecting disease-associated transcriptional signatures with chemical perturbations, enabling systematic discovery of novel therapeutic applications for existing compounds.
Future directions in this field include the development of more sophisticated multi-omics integration approaches that combine transcriptional signatures with proteomic, epigenomic, and chemical structural data. Additionally, methods for predicting synergistic drug combinations based on complementary transcriptional responses represent an active area of investigation with significant clinical implications [9] [5].
Drug repositioning represents a strategic approach to pharmaceutical development that identifies new therapeutic applications for existing drugs or drug candidates. This paradigm offers significant advantages over traditional drug development, including reduced timelines (3-12 years vs. 10-17 years), lower costs (approximately 50% reduction), and diminished risk profiles since repositioned candidates have established safety and pharmacokinetic data. [1] The escalating challenges of traditional drug development - with costs approaching $2 billion per approved drug and success rates below 10% - have made repositioning an increasingly attractive strategy for addressing unmet medical needs. [2]
This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent selective inhibitor of IKKβ (Inhibitor of NF-κB kinase subunit β), a key component in the NF-κB signaling pathway. [3] Originally investigated for inflammatory conditions, this compound has emerged as a promising candidate for drug repositioning in oncology, particularly for esophageal squamous cell carcinoma (ESCC). The NF-κB signaling pathway represents a compelling target for cancer therapy due to its central role in regulating inflammation, cell survival, proliferation, and immune responses - processes frequently dysregulated in malignancies. [3] [1]
This technical guide provides researchers and drug development professionals with comprehensive methodologies for this compound repositioning screening, encompassing computational approaches, experimental validation protocols, and technical implementation strategies based on current literature and experimental data.
The Library of Integrated Network-based Cellular Signatures (LINCS) program provides a comprehensive resource containing transcriptional signatures for approximately 1.4 million genetic and small-molecule perturbations across 50 cell types. [3] This database employs L1000 technology to generate gene expression profiles, creating a robust foundation for identifying compounds that reverse disease-specific transcriptional signatures. For ESCC, researchers have developed an innovative approach that leverages non-ESCC cell lines with similar transcriptomic profiles to overcome the absence of ESCC-specific perturbation data in LINCS.
The screening methodology involves several critical steps:
The foundational premise of this approach is that compounds inducing transcriptional changes opposite to disease-associated patterns may have therapeutic potential. For this compound, this involved:
Table 1: Key Dataset Sources for ESCC Drug Repositioning
| Database | Data Type | Sample Information | Access Information |
|---|---|---|---|
| Cancer Cell Line Encyclopedia (CCLE) | Gene expression profiles | >1,000 human cancer cell lines | https://portals.broadinstitute.org/ccle |
| LINCS | Small-molecule-perturbed gene expression | 1.4 million perturbations across 50 cell types | GEO accession GSE92742 |
| ESCC Datasets | 20 gene expression datasets | 515 tumor samples, 396 normal samples | Xena, SRA, and GEO databases |
The bioinformatic pipeline for consensus DEG identification employs multiple analytical frameworks. For microarray data, the Limma package performs background correction, normalization, and differential expression analysis. [3] For RNA-seq data, the align-free tool Salmon quantifies transcript abundance, followed by DEG analysis using DESeq2. [3] Consensus DEGs are defined as genes with adjusted p<0.05 and |log2FoldChange|>1 that are consistently dysregulated across >50% of analyzed datasets.
Following computational identification of this compound as a candidate ESCC therapeutic, rigorous experimental validation is essential. The top 50 molecules identified by ZhangScore ranking underwent preliminary screening, with four candidates (nutlin-3a, vemurafenib, this compound, and CID2858522) selected for experimental verification. [3]
Cell Viability Assay Protocol:
This compound demonstrated selective cytotoxicity against ESCC cells compared to non-tumorigenic Het-1A cells, indicating a favorable therapeutic window. [3] This preferential effect is critical for potential clinical translation, as it suggests reduced off-target toxicity.
The mechanistic basis for this compound activity in ESCC involves targeted inhibition of the NF-κB signaling pathway. Detailed molecular analyses revealed:
Apoptosis Assay Protocol:
Western Blot Analysis for NF-κB Pathway:
Table 2: Experimental Results for this compound in ESCC Models
| Experimental Parameter | Finding | Biological Significance |
|---|---|---|
| ESCC Cell Viability (IC50) | Significant reduction in multiple ESCC cell lines | Potent anti-cancer activity |
| Selectivity Index | Higher for ESCC vs. Het-1A non-tumorigenic cells | Therapeutic window favorable |
| Apoptosis Induction | Increased Annexin V+ cells | Activates programmed cell death |
| IKKβ Phosphorylation | Dose-dependent inhibition | Target engagement confirmed |
| IκBα Levels | Stabilized after this compound treatment | NF-κB pathway suppression |
| NF-κB Nuclear Translocation | Reduced p65 nuclear localization | Transcriptional activity decreased |
The experimental data confirm that this compound exerts its anti-ESCC effects through specific inhibition of the canonical NF-κB pathway, ultimately inducing apoptosis in cancer cells while sparing non-tumorigenic counterparts. [3]
Recent advances in artificial intelligence have transformed drug repositioning paradigms, with knowledge graph embedding and deep learning approaches demonstrating particular promise. The UKEDR (Unified Knowledge-Enhanced Deep learning framework for Drug Repositioning) represents one such approach that integrates knowledge graph embedding, pre-training strategies, and recommendation systems to address challenges like cold start problems and diverse network representations. [4]
Knowledge Graph Construction:
The DTD-GNN model (Drug-Target-Disease Graph Neural Network) specifically addresses ternary relationships among drugs, targets, and diseases using a heterogeneous graph structure that combines graph convolutional networks (GCN) and graph attention networks (GAT). [5] This approach introduces "event nodes" to represent complex interactions among the three entity types, enabling more comprehensive relationship modeling beyond simple binary associations.
For this compound repositioning, these advanced computational frameworks can be implemented through:
Evaluation of these approaches demonstrates superior performance compared to traditional methods, with AUC values exceeding 0.95 when combining knowledge graph embedding with attention-based recommendation systems. [4] This represents a 39.3% improvement over next-best models in some benchmarking studies, particularly for challenging cold-start scenarios where limited prior knowledge exists. [4]
The following Graphviz diagram illustrates the NF-κB signaling pathway and this compound's mechanism of action:
caption: NF-κB signaling pathway with this compound inhibition mechanism.
The following diagram outlines the comprehensive experimental workflow for this compound repositioning:
caption: Comprehensive workflow for this compound drug repositioning screening.
For researchers implementing this compound repositioning screening, several technical considerations are essential:
The experimental protocols outlined here provide a framework for validating this compound activity in ESCC, but may require optimization for specific laboratory conditions and equipment configurations. Additionally, researchers should consider exploring this compound in combination therapies, as NF-κB inhibition may sensitize cancer cells to conventional chemotherapy or other targeted agents.
This technical guide has comprehensively outlined the methodological framework for this compound drug repositioning screening, from initial computational identification through experimental validation. The integration of large-scale transcriptomic data from LINCS and CCLE with robust bioinformatic approaches like ZhangScore analysis provides a powerful strategy for identifying new therapeutic applications for existing compounds.
The experimental validation of this compound in ESCC models demonstrates the concrete output of such approaches, revealing both its efficacy in reducing cancer cell viability and its specific mechanism of action through IKKβ inhibition and NF-κB pathway suppression. [3] Future research directions should include:
TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective inhibitor of the IκB kinase subunit IKKβ (IKK2), a crucial component of the NF-κB signaling pathway [1] [2]. By inhibiting IKKβ with an IC50 of 17.9 nM, this compound effectively blocks the phosphorylation and degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory cytokines [2]. Additionally, research indicates that this compound also inhibits STAT3 phosphorylation, DNA binding, and transactivation, which contributes to its anti-inflammatory and potential anti-cancer effects [2]. These dual mechanisms make this compound a valuable tool compound for studying NF-κB and STAT3 signaling pathways in various disease models.
This compound is typically supplied as a lyophilized powder and requires reconstitution in dimethyl sulfoxide (DMSO) [1].
Table 1: Summary of this compound Bioactivity and Usage in In Vitro Models
| Application / Assay | Cell Line / Model | Working Concentration | Incubation Time | Key Outcomes | Citation |
|---|---|---|---|---|---|
| IKKβ Inhibition | Biochemical Assay | IC50: 17.9 nM | N/A | Selective inhibition of IKKβ | [2] |
| Cytokine Inhibition | LPS-stimulated human monocytes | IC50: 170-320 nM | ~24 hours | Inhibition of TNF-α, IL-6, and IL-8 production | [2] |
| STAT3 Inhibition | HEK-293T cells | 0.5-2 µM | 0.5-2 hours (pre-treatment) | Inhibition of STAT3 phosphorylation induced by cytokines | [2] |
| Cell Viability & Proliferation | ESCC cell lines (e.g., KYSE-450) | Range tested: 0-10 µM | Not specified | Preferentially inhibited ESCC cell viability; induced apoptosis | [3] |
| Tenogenic Differentiation | Human stem cells (hPDLSCs) in inflammatory niche | Effective concentration used with delivery system | Varies (multi-day culture) | Restored tenogenic differentiation potential | [4] |
| Macrophage Polarization | Raw264.7 macrophages | Effective concentration used with delivery system | Varies (e.g., 24h for cytokine measurement) | Inhibited M1 polarization; downregulated pro-inflammatory cytokines | [5] |
Table 2: Sample Preparation for In Vivo Studies (for reference)
| Administration Route | Formulation | Dosage | Vehicle | Citation |
|---|---|---|---|---|
| Intraperitoneal (IP) Injection | Free compound in solution | 3-20 mg/kg (e.g., twice daily) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] | [2] |
This protocol is adapted from studies on LPS-stimulated human monocytes and macrophages [2] [5].
This protocol is based on experiments in HEK293T and other cell lines [2].
This protocol is derived from studies on Esophageal Squamous Cell Carcinoma (ESCC) and Non-Small Cell Lung Cancer (NSCLC) cells [3] [2].
The following diagram illustrates the signaling pathways targeted by this compound and a general workflow for in vitro experiments:
The effective concentration of TPCA-1 varies depending on the cancer cell type and the specific assay. The following table consolidates key data from recent studies for your reference.
| Cancer Type | Cell Line | Assay Type / Key Effect | Effective Concentration (Incubation Time) | Notes / Other Findings |
|---|---|---|---|---|
| Lymphoma | SUDHL2, TMD8, U2932, Pfeiffer, SUDHL6 [1] | Viability (CellTiter-Glo) & Cell Death (Annexin V/PI) | 10 µM (48 hours) [1] | Reduced viability & induced apoptosis; decreased BCL2A1 & c-MYC protein levels [1]. |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | PCI1, PCI9, PCI13, PCI52, SCC25 [2] | Proliferation Inhibition & Apoptosis Sensitization | 1 - 10 µM (context-dependent) [2] | Inhibits proliferation, blocks TNFα-induced IL-8 secretion, and sensitizes cells to FasL-induced apoptosis [2]. |
| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE-450 [3] | Viability & Apoptosis Induction | 20 µM (time not specified) [3] | Induced apoptosis; inhibited IKKβ phosphorylation and stabilized IκBα [3]. |
| Glioma | U87, MT330, SJ-G2, GBM6 [4] | Cell Proliferation (MTT) | Up to 50 µM (72 hours) [4] | Inhibited cell proliferation in a dose-dependent manner [4]. |
This protocol outlines a standard methodology for evaluating this compound-induced apoptosis, synthesizing techniques from the cited studies [3] [1].
The diagram below illustrates how this compound inhibition of IKKβ/IKK2 triggers apoptosis in cancer cells via NF-κB and STAT signaling pathways.
TPCA-1 is a potent and selective inhibitor of IκB kinase β (IKK-2/IKKβ), which acts on the NF-κB signaling pathway. It is also reported to inhibit STAT3 phosphorylation and enhance apoptosis [1] [2] [3].
Key Chemical Properties
| Property | Specification |
|---|---|
| Molecular Formula | C₁₂H₁₀FN₃O₂S [2] [4] [5] |
| Molecular Weight | 279.29 g/mol [1] [2] [4] |
| CAS Number | 507475-17-4 [6] [2] [4] |
| Purity | Typically ≥97% to 99.85% (HPLC) [1] [2] [4] |
Stock Solution Preparation and Storage
The following table summarizes effective concentrations of this compound from cited research. You should determine the optimal concentration for your specific experimental system.
In Vitro Applications
| Cell Type / Assay System | Assay Type | Concentration | Incubation Time | Key Findings / Effect | PMID |
|---|---|---|---|---|---|
| C57BL/6 mouse BMDM cells [1] | Anti-inflammatory Activity | 0.5 μM | 1 hr pre-treatment | Inhibition of LPS-stimulated TNFα production | 22533790 |
| Human Peripheral Blood Monocytes [1] [7] [3] | Cytokine Production | 0.1 - 10 μM | ~24 hours | Inhibition of LPS-induced TNF-α, IL-6, and IL-8 production (IC₅₀: 170-320 nM) | 15316093 |
| Human Glioma Cell Lines (U87, MT330, etc.) [1] [6] | Cell Proliferation (MTT) | 0 - 50 μM | 3 days | Inhibition of cell proliferation | 22509977 |
| Non-Small Cell Lung Cancer (NSCLC) Cells (HCC827, H1975) [3] | Cell Viability / Western Blot | 0 - 10 μM / 0 - 2 μM | 0.5 - 2 hours | Suppressed proliferation; inhibited STAT3 phosphorylation | 24401319 |
In Vivo Application (Murine Collagen-Induced Arthritis Model)
Here are detailed methodologies for key experiments involving this compound.
1. IKK-2 Kinase Assay (Cell-Free System) This protocol measures the direct inhibition of IKK-2 kinase activity by this compound using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1] [6].
2. Cell-Based Assay for Cytokine Inhibition This protocol assesses the inhibition of pro-inflammatory cytokine production in cells [7] [3].
This compound primarily functions as a potent and selective ATP-competitive inhibitor of IKKβ (IKK-2) with an IC₅₀ of 17.9 nM in cell-free assays. It exhibits 22-fold selectivity over IKKα and over 550-fold selectivity against other kinases and enzymes [1] [4] [5].
The diagrams below illustrate the core signaling pathways affected by this compound.
This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective inhibitor of IκB kinase 2 (IKK2), a key upstream kinase in the NF-κB signaling pathway that regulates inflammation and angiogenesis [1] [2]. This small molecule (MW: 279.29 g/mol) has demonstrated significant potential for treating neovascularization diseases, particularly in ocular conditions like age-related macular degeneration (AMD) [1]. However, therapeutic application of this compound faces challenges including systemic toxicity at effective doses and the need for sustained local delivery to maintain therapeutic efficacy in chronic conditions [1] [2]. To address these limitations, researchers have developed encapsulation strategies using biodegradable polymers like PLGA to achieve controlled local delivery while minimizing systemic exposure.
Poly(lactic-co-glycolic acid) (PLGA) is a FDA-approved biodegradable polymer widely used in drug delivery systems due to its excellent biocompatibility and tunable degradation kinetics [3] [4]. The degradation rate of PLGA can be systematically varied by adjusting the ratio of lactic to glycolic acid, allowing researchers to design microparticles with specific drug release profiles ranging from weeks to months [4]. PLGA-based microparticles provide distinct advantages over nanoparticle systems for ocular applications, including higher drug loading capacity and slower release kinetics due to their larger size [2]. These properties make PLGA microparticles particularly suitable for treating chronic ocular conditions like AMD, where maintaining therapeutic drug levels over extended periods is essential for clinical efficacy while reducing administration frequency.
The following protocol details the optimized solvent evaporation method for producing this compound-loaded PLGA microparticles based on established procedures [2] [5]:
Step 1: Organic Phase Preparation Dissolve 100 mg PLGA in 1.8 mL DCM by vortexing until completely dissolved. In a separate vial, dissolve 10 mg this compound in 200 μL DMSO. Combine both solutions and mix using a homogenizer for 1 minute at 10,000 RPM to form a homogeneous organic phase.
Step 2: Emulsion Formation Prepare the aqueous phase by dissolving 200 mg PVA in 10 mL deionized water. Slowly add the organic phase to the aqueous phase while homogenizing at 10,000 RPM to form an oil-in-water (O/W) emulsion. Continue homogenization for 2-3 minutes until a stable emulsion forms.
Step 3: Solvent Evaporation Transfer the emulsion to a magnetic stirrer and stir at 1000 RPM overnight at room temperature to allow complete evaporation of DCM. This process results in the formation of a turbid particulate suspension as the microparticles harden.
Step 4: Microparticle Recovery Collect the microparticles by centrifugation at 1000 × g for 30 minutes at room temperature. Wash the pellet twice with deionized water to remove excess PVA and unencapsulated drug. Freeze the washed microparticles and lyophilize for 24 hours to obtain a free-flowing powder. Store the dried microparticles in a desiccator at 4°C until use.
Figure 1: Experimental workflow for fabricating this compound-loaded PLGA microparticles using the solvent evaporation method.
High-performance liquid chromatography (HPLC) provides the most accurate method for quantifying this compound loading in PLGA microparticles [2] [5]. The analytical protocol is as follows:
HPLC Conditions:
Sample Preparation: Dissolve 1 mg of microparticles in 1 mL DCM, then extract with 10 mL mobile phase. Filter through 0.22 μm membrane before injection. Calculate drug loading parameters using a standard curve of pure this compound (concentration range: 0.1-500 μM).
Calculation Formulas: Encapsulation Efficiency (%) = (Actual drug content in microparticles / Theoretical drug content) × 100 Drug Loading (%) = (Weight of drug in microparticles / Total weight of microparticles) × 100
Table 1: Quality Control Specifications for this compound-Loaded PLGA Microparticles
| Parameter | Target Specification | Analytical Method |
|---|---|---|
| Mean Particle Size | 2.4 ± 0.5 μm | Laser Diffraction |
| Size Distribution | PDI < 0.3 | Dynamic Light Scattering |
| Drug Loading | 0.8% w/w | HPLC |
| Encapsulation Efficiency | >80% | HPLC |
| Morphology | Spherical, smooth surface | SEM |
The drug release profile should be characterized using the following method:
This compound-loaded PLGA microparticles typically exhibit a sustained release profile over several weeks, with an initial burst release followed by a continuous slow release phase driven by diffusion and polymer degradation [1] [4].
The NF-κB signaling pathway plays a central role in regulating inflammatory responses and is implicated in numerous pathological conditions, including ocular neovascular diseases [1] [2]. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon cellular activation by inflammatory stimuli such as TNF-α, the IKK complex is activated, leading to phosphorylation and degradation of IκB proteins. This process allows NF-κB dimers to translocate to the nucleus and initiate transcription of pro-inflammatory genes [2].
This compound exerts its anti-inflammatory effects through specific inhibition of IKK2 (IKKβ), a core catalytic component of the IKK complex [1] [2]. By selectively targeting IKK2 with an IC₅₀ in the nanomolar range, this compound effectively blocks IκB phosphorylation and subsequent degradation, thereby preventing NF-κB nuclear translocation and transcription of downstream inflammatory mediators [1]. This mechanism provides a rational basis for using this compound in conditions characterized by NF-κB-driven inflammation, such as choroidal neovascularization in AMD.
Figure 2: NF-κB signaling pathway and this compound mechanism of action as an IKK2 inhibitor.
The therapeutic efficacy of this compound-loaded PLGA microparticles has been demonstrated in a laser-induced choroidal neovascularization (CNV) mouse model, which replicates key features of human wet AMD [1] [2]. The experimental protocol for efficacy assessment includes:
Table 2: Efficacy Outcomes of this compound-Loaded PLGA Microparticles in Laser-Induced CNV Model
| Parameter | PLGA Control | This compound-Loaded PLGA | p-value |
|---|---|---|---|
| CNV Area (relative units) | 1.0 ± 0.15 | 0.45 ± 0.12 | <0.005 |
| Macrophages per lesion (72h) | 35 ± 5 | 12 ± 3 | <0.005 |
| Vegfa mRNA expression | 1.0 ± 0.18 | 0.4 ± 0.15 | <0.05 |
| Ccl2 mRNA expression | 1.0 ± 0.21 | 0.35 ± 0.11 | <0.005 |
Studies demonstrated that retrobulbar administration of this compound-loaded PLGA microparticles achieved sustained drug levels in retinal tissues throughout the study period, with no detectable this compound in contralateral eyes, indicating localized delivery [1]. Treatment resulted in significant reduction in CNV development (55% decrease), macrophage infiltration (66% decrease), and expression of key pro-inflammatory and angiogenic factors compared to empty PLGA microparticles [1] [7].
Low Encapsulation Efficiency:
High Burst Release:
Particle Aggregation:
Poor Sterility:
The solvent evaporation method described offers good scalability for pilot production, though specific parameters may require optimization for larger batches. Key considerations include:
This compound-loaded PLGA microparticles represent a promising therapeutic approach for managing ocular neovascular diseases through sustained inhibition of the NF-κB pathway. The fabrication protocol detailed in this application note consistently yields microparticles with optimal characteristics for retrobulbar administration, including appropriate size, high encapsulation efficiency, and controlled release properties. The demonstrated efficacy in preclinical models, coupled with favorable biosafety profiles, supports further development of this platform for clinical applications.
Future directions for this technology include exploring combination therapies with anti-VEGF agents, developing targeted delivery systems using functionalized nanoparticles [9] [6], and adapting the platform for other chronic inflammatory conditions requiring localized, sustained drug delivery. The modular nature of PLGA-based delivery systems allows for continued refinement and optimization to address specific clinical needs and patient populations.
Gaddipati, S., Lu, Q., Kasetti, R. B., Miller, M. C., Lu, Q., Trent, J. O., Kaplan, H. J., & Li, Q. (2015). IKK2 Inhibition Using this compound-Loaded PLGA Microparticles Attenuates Laser-Induced Choroidal Neovascularization and Macrophage Recruitment. PLoS ONE, 10(3), e0121185. [1] [2] [5]
Inamdar, S., & Karp, J. M. (2016). Controlled Inhibition of the Mesenchymal Stromal Cell Pro-inflammatory Secretome via Microparticle-mediated Delivery. Stem Cell Reports, 6(6), 926-939. [10]
Zhang, C., & Bodmeier, R. (2022). A comparative study of PLGA microparticle properties loaded with micronized, nanosized or dissolved drug. International Journal of Pharmaceutics. [8]
Frontiers in Pharmacology. (2016). Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations. [4]
PMC. (2023). PLGA-Based Micro/Nanoparticles: An Overview of Their Applications in Respiratory Diseases. [3]
Pharmaceutics. (2023). Enhancing the Treatment of Uncontrolled Inflammation through the Targeted Delivery of this compound-Loaded Nanoparticles. [9]
Pharmaceutics. (2019). Hyaluronic Acid-Modified and this compound-Loaded Gold Nanocages Alleviate Inflammation. [6]
The table below summarizes the core characteristics and in vitro biological activities of TPCA-1.
| Property | Value / Description |
|---|---|
| CAS Number | 507475-17-4 [1] |
| Molecular Formula | C₁₂H₁₀FN₃O₂S [1] |
| Molecular Weight | 279.29 g/mol [1] |
| Primary Target (IC₅₀) | IKKβ (17.9 nM) [2] [3] |
| Selectivity | >22-fold selective over IKKα (IC₅₀ = 0.40 μM) and >550-fold selective over other kinases and enzymes [1] [4] [3] |
| Key In Vitro Activities | • Inhibits LPS-induced TNF-α, IL-6, and IL-8 production in human monocytes (IC₅₀ = 170-320 nM) [1] [3]. • Inhibits STAT3 phosphorylation and transactivation [1] [2]. • Sensitizes cancer cells to oncolytic viruses and other therapeutics [1] [5]. |
This compound functions by inhibiting IKKβ, the kinase responsible for phosphorylating IκBα. This prevents IκBα degradation and subsequent translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes and other NF-κB-driven processes [6]. It also has a noted role in inhibiting STAT3 signaling [1] [2]. The following diagram illustrates this core mechanism and a key application in cancer research involving oncolytic viruses.
This protocol uses a commercially available luminescent kinase assay kit to directly measure the inhibitory effect of this compound on IKKβ enzyme activity [7].
Materials:
Procedure:
This protocol assesses the functional consequence of IKKβ inhibition in a physiologically relevant cell-based system [1] [3].
Materials:
Procedure:
The table below summarizes results from various studies to guide your experimental design.
| Assay Type | Cell Line / System | This compound Concentration / Dose | Key Outcome | Source |
|---|---|---|---|---|
| In Vitro Cytokine Inhibition | Human monocytes | IC₅₀: 170-320 nM | Inhibition of LPS-induced TNF-α, IL-6, and IL-8 production | [1] [3] |
| In Vivo Arthritis Model | Murine collagen-induced arthritis | 3, 10, 20 mg/kg (i.p., twice daily) | Dose-dependent reduction in disease severity and delayed onset | [1] [4] [3] |
| Cancer Cell Viability & Signaling | ESCC cells (e.g., KYSE-450) | 0-10 µM | Induced apoptosis, inhibited IKKβ phosphorylation, stabilized IκBα | [8] |
| Oncolytic Virus Enhancement | Pancreatic cancer cells (PDAC) | 2-10 µM (combined with VSV-ΔM51 virus) | Overcame viral resistance, enhanced replication and oncolysis | [1] |
| STAT3 Inhibition | HEK-293T & NSCLC cells | 0-2 µM | Inhibited cytokine-induced STAT3 phosphorylation and transactivation | [1] [2] |
This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective small-molecule inhibitor of the IκB kinase subunit IKKβ (IKK2), a key activator of the NF-κB signaling pathway [1] [2] [3].
The canonical NF-κB signaling pathway and the site of this compound inhibition can be summarized as follows:
By inhibiting IKKβ, this compound effectively blocks the NF-κB-driven expression of numerous pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, MCP-1, and RANTES [4]. This mechanism underpins its therapeutic potential in various inflammatory and neovascular diseases [1] [5].
The solvent evaporation method is a standard technique for encapsulating hydrophobic drugs like this compound into biodegradable polymer microparticles, enabling sustained and controlled drug release [1] [6].
The fabrication workflow involves creating an oil-in-water emulsion, followed by solvent evaporation and particle collection, as detailed below:
The process yields microparticles with the following characteristics:
| Parameter | Outcome / Value | Method / Note |
|---|---|---|
| Mean Diameter | 2.4 µm | Not specified in protocol [1]. |
| Drug Loading Efficiency | ~80% | Determined by HPLC [1]. |
| Homogenization Speed | 10,000 RPM | For initial mixture and emulsion formation [1]. |
| Stirring Speed | 1,000 RPM | For overnight solvent evaporation [1]. |
| Centrifugation Force | 1,000 x g | For 30 minutes to collect microparticles [1]. |
The fabricated this compound-loaded PLGA microparticles have demonstrated efficacy in various pre-clinical disease models, primarily through local administration to maximize therapeutic effect and minimize systemic exposure.
| Disease Model | Administration Route | Key Findings & Efficacy |
|---|---|---|
| Laser-Induced Choroidal Neovascularization (Model of wet AMD) [1] [6] | Retrobulbar injection | Sustained drug levels in retina; significantly reduced CNV area and macrophage infiltration; inhibited laser-induced Vegfa and Ccl2 expression. |
| Post-Traumatic Osteoarthritis (PTOA) [5] | Intra-articular injection (via targeted nanosomes) | Reduced oxidative stress (NO, LDH) and inflammation; down-regulated catabolic markers (MMP-13, ADAMTS-5); attenuated cartilage degradation and pain. |
| Acute Tendon Injury [7] | Local delivery (microsphere-hydrogel system) | Engineered a pro-tenogenic niche, restoring the tenogenic differentiation of stem cells in an inflammatory environment. |
| Uncontrolled Inflammation [8] | Intravenous injection (via targeted nanoparticles) | Targeted injured endothelium/activated macrophages; inhibited M1 macrophage polarization; reduced pro-inflammatory cytokines and ROS/NO production. |
This compound (chemical name: [5-(p-fluorophenyl)-2-ureido]thiophene-3-carboxamide) is a potent and selective inhibitor of IκB kinase-2 (IKK-2) that has emerged as a promising therapeutic candidate for controlling uncontrolled inflammation through suppression of the NF-κB signaling pathway. [1] [2] With the chemical formula C12H10FN3O2S and molecular weight of 279.29 g/mol, this compound appears as a white to light brown powder that is soluble in DMSO but not in water. [3] [4] The compound has demonstrated significant anti-inflammatory effects in various disease models, including collagen-induced arthritis, choroidal neovascularization, and osteoarthritis. [2] [5] [6]
The critical importance of reliable HPLC quantification methods for this compound stems from the compound's extensive investigation in various drug delivery systems and disease models. As research progresses toward potential clinical applications, precise analytical techniques become indispensable for determining drug loading efficiency, release kinetics, and stability in pharmaceutical formulations. This application note provides a comprehensive protocol for HPLC-based quantification of this compound, along with essential information on its biological activity and pharmaceutical applications, specifically tailored for researchers, scientists, and drug development professionals working in the field of anti-inflammatory therapeutics.
Table 1: Fundamental properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | [5-(p-fluorophenyl)-2-ureido]thiophene-3-carboxamide | [1] |
| CAS Number | 507475-17-4 | [4] |
| Molecular Formula | C12H10FN3O2S | [4] |
| Molecular Weight | 279.29 g/mol | [4] |
| Purity | ≥95% (HPLC) | [3] |
| Physical Form | White to light brown powder | [3] |
| Solubility in DMSO | ≥100 mg/mL (358.05 mM) | [4] |
| Aqueous Solubility | Practically insoluble | [3] |
| Storage Conditions | 2-8°C | [3] |
| Stability | Stable under recommended conditions | [3] |
This compound requires specific storage conditions to maintain its stability and efficacy. The compound should be stored at 2-8°C in its original container, protected from light and moisture. [3] For long-term stock solutions prepared in DMSO, recommended storage is at -80°C for one year or -20°C for six months. Repeated freeze-thaw cycles should be avoided as they may lead to compound degradation and decreased biological activity. [4] When handling this compound, appropriate personal protective equipment should be used, including N95 dust masks, eyeshields, and gloves, particularly when working with powdered material. [3]
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with DMSO to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution with the mobile phase or appropriate solvent to create a calibration curve spanning the expected concentration range. [5]
Sample Extraction: For this compound loaded nanoparticles or microparticles, accurately weigh 5-10 mg of the formulation and dissolve in 1-2 mL of dichloromethane (DCM) to break down the polymer matrix. Add 5 mL of mobile phase and mix thoroughly. For biological samples, protein precipitation with acetonitrile (1:2 sample:acetonitrile ratio) is recommended, followed by centrifugation at 10,000 × g for 10 minutes. Collect the supernatant for analysis. [5]
Cleanup (Optional): For complex matrices, a solid-phase extraction step may be incorporated using C18 cartridges conditioned with methanol and water. After sample loading, wash with 5% methanol in water and elute this compound with 80% acetonitrile in water.
Table 2: Optimized HPLC conditions for this compound quantification
| Parameter | Specification | Notes |
|---|---|---|
| Column | C18 reverse-phase (150 × 4.6 mm, 5 μm) | [5] |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Optimal separation needed |
| Flow Rate | 1.0 mL/min | [5] |
| Injection Volume | 20 μL | Adjust based on sensitivity needs |
| Column Temperature | 30°C | Optional |
| Detection Wavelength | 254 nm | Compound-specific optimum |
| Run Time | 10-15 minutes | Method-dependent |
The specific mobile phase composition should be optimized based on the particular column and separation requirements. A gradient method starting from 30% acetonitrile to 80% acetonitrile over 15 minutes has been successfully employed in this compound analysis. [5]
Linearity: Prepare standard solutions at six different concentration levels (e.g., 0.1-50 μg/mL). The correlation coefficient (r²) should be ≥0.99 for the calibration curve. [7]
Accuracy and Precision: Determine recovery by spiking known amounts of this compound into blank matrix. Acceptable recovery ranges are 70-120% with RSD ≤20% for precision. [7]
Limit of Detection (LOD) and Quantification (LOQ): Based on signal-to-noise ratios of 3:1 and 10:1, respectively. Typical LOD values for similar compounds are 0.1-0.25 ng/mL. [7]
Specificity: The method should effectively separate this compound from potential degradation products and matrix components.
Table 3: this compound encapsulation in various drug delivery systems
| Delivery System | Polymer/Lipid Composition | Encapsulation Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| PLGA Microparticles | PLGA (50:50), MW 7,000-17,000 | ~80% | Sustained release for choroidal neovascularization treatment | [5] |
| HES-CH Nanoparticles | Hydroxyethyl starch-Cholesterol | Not specified | Targeted delivery to inflamed endothelium and macrophages | [1] [8] |
| Immunonanosomes | Liposomal formulation with MabCII antibody | Not specified | Enhanced chondrocyte protection in osteoarthritis model | [6] |
| Platelet-derived Extracellular Vesicles | Natural lipid membranes | Not specified | Effective targeting to pneumonia sites, cytokine storm reduction | [9] |
This compound has demonstrated significant anti-inflammatory effects across various disease models. In a murine model of vascular endothelial injury with acute inflammation induced by lipopolysaccharide (LPS), this compound-loaded nanoparticles functionalized with a monoclonal antibody specific for the PECAM-1 extracellular segment effectively delivered this compound to inflammatory lesions in a targeted manner. [1] The nanoparticle-treated group exhibited reduced infiltration of inflammatory cells compared to the free agent-treated group, demonstrating the advantage of targeted delivery systems. [1]
In ophthalmological applications, this compound-loaded PLGA microparticles administered via retrobulbar injection maintained sustained drug levels in retinal tissues and significantly reduced laser-induced choroidal neovascularization development. [5] The treatment also attenuated macrophage infiltration into laser lesions and inhibited laser-induced expressions of Vegfa and Ccl2, key mediators of inflammation and angiogenesis. [5] Importantly, this delivery system did not cause any noticeable cellular or functional toxicity to the treated eyes, highlighting its potential for clinical translation. [5]
Figure 1: this compound mechanism of action as an IKK-2 inhibitor targeting the NF-κB pathway
This compound exerts its anti-inflammatory effects primarily through potent and selective inhibition of IκB kinase-2 (IKK-2), with an IC50 of 17.9 nM in cell-free assays. [2] [4] This inhibition represents a key mechanism for suppressing the NF-κB signaling pathway, which plays a central role in regulating inflammatory responses. This compound demonstrates significant selectivity, exhibiting approximately 22-fold preference for IKK-2 over IKK-1. [2] Additionally, this compound has been identified as an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation, further expanding its anti-inflammatory and potential anti-cancer properties. [4]
Table 4: Experimentally determined biological activities of this compound
| Assay System | Concentration/Dose | Effect | Reference |
|---|---|---|---|
| Cell-free IKK-2 inhibition | IC50 = 17.9 nM | Potent inhibition of IKK-2 | [2] [4] |
| Human monocyte TNF-α production | IC50 = 170 nM | Inhibition of LPS-induced production | [4] |
| Human monocyte IL-6 production | IC50 = 290 nM | Inhibition of LPS-induced production | [4] |
| Human monocyte IL-8 production | IC50 = 320 nM | Inhibition of LPS-induced production | [4] |
| Collagen-induced arthritis (mouse) | 3-20 mg/kg, i.p., b.i.d. | Dose-dependent reduction in severity | [2] [4] |
| Laser-induced CNV (mouse) | PLGA microparticles, retrobulbar | Reduced neovascularization | [5] |
| Porcine chondrocytes | 10 μM | Reduced MMP-13, blocked p65 translocation | [6] |
| NSCLC xenograft models | 10 mg/kg, i.p., daily | Inhibited tumor growth | [4] |
Figure 2: Experimental workflow for evaluating this compound anti-inflammatory activity
The standard experimental workflow for evaluating this compound's anti-inflammatory effects begins with in vitro cell studies using relevant cell types such as macrophages, chondrocytes, or endothelial cells. [1] [6] Cells are typically pretreated with this compound for 1 hour before stimulation with inflammatory inducers such as LPS or TNF-α. [4] Following treatment, key inflammatory markers including TNF-α, IL-6, and IL-8 are measured using ELISA or Western blot techniques. [1] [4] For in vivo assessment, appropriate disease models such as collagen-induced arthritis or laser-induced choroidal neovascularization are employed, with this compound administered via various routes including intraperitoneal injection or through advanced delivery systems. [2] [5]
Peak Tailing: This may occur due to secondary interactions with residual silanols on the stationary phase. Solution: Add 0.1% trifluoroacetic acid or formic acid to the mobile phase to improve peak shape.
Retention Time Drift: Can result from mobile phase composition changes or column aging. Solution: Ensure mobile phase is freshly prepared and properly mixed. Monitor column performance with standard injections.
Low Recovery: May indicate incomplete extraction from formulation matrices. Solution: Optimize extraction conditions including solvent composition, sonication time, and temperature.
When working with this compound in biological systems, researchers should note that the compound demonstrates time-dependent effects on inflammatory markers. For instance, maximum inhibition of cytokine production in human monocytes requires pretreatment for at least 1 hour before inflammatory stimulation. [4] Additionally, the solubility limitations of this compound in aqueous systems necessitate the use of carrier solvents like DMSO for in vitro studies, with final DMSO concentrations typically kept below 0.1% to avoid cellular toxicity. [4] For in vivo applications, the development of advanced delivery systems has been crucial for overcoming solubility challenges and achieving therapeutic drug levels at target sites. [1] [5] [6]
This compound represents a promising anti-inflammatory agent with demonstrated efficacy across multiple disease models. The HPLC quantification method outlined in this application note provides researchers with a reliable analytical tool for quantifying this compound in various matrices, supporting formulation development and pharmacokinetic studies. The continued investigation of this compound in advanced drug delivery systems highlights its potential for targeted therapeutic interventions in inflammatory diseases. As research progresses, robust analytical methods like the one described here will be essential for translating promising preclinical findings into clinical applications.
This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective small molecule inhibitor that primarily targets the IκB kinase subunit β (IKKβ), a key component of the NF-κB signaling pathway. With its molecular formula of C₁₂H₁₀FN₃O₂S and molecular weight of 279.3 g/mol, this compound has emerged as a valuable research tool for investigating inflammatory signaling cascades and their roles in various disease states [1]. This comprehensive document provides detailed application notes and experimental protocols for utilizing this compound in basic research and translational applications, including tissue regeneration, oncology research, and inflammatory disease modeling. The information synthesized herein is drawn from recent peer-reviewed literature and aims to standardize methodologies across research settings while highlighting both established and emerging applications of this compound.
This compound exhibits exceptional potency against IKKβ with a reported IC₅₀ of 17.9 nM, making it one of the most selective inhibitors available for probing NF-κB-dependent processes [1]. Beyond its canonical target, emerging evidence suggests that this compound can prevent recruitment of the transcription factor STAT3 to upstream kinases through interaction with the STAT3 SH2 domain, thereby adding another dimension to its mechanistic profile [1]. This dual activity positions this compound as a unique modulator of both inflammatory and oncogenic signaling pathways, with demonstrated efficacy across multiple disease models including arthritis, chronic periodontitis, various cancer types, and nasal epithelial inflammation [1].
This compound is supplied as a lyophilized powder with a purity typically exceeding 98% [1]. For laboratory use, researchers should reconstitute the compound in DMSO to create stock solutions of approximately 15 mM concentration, achieved by dissolving 5 mg of powder in 1.19 mL of DMSO [1]. The compound demonstrates excellent solubility in DMSO (up to 30 mg/mL) but has limited solubility in aqueous buffers, necessitating the use of stock solutions in DMSO followed by dilution into cell culture media or other appropriate vehicles. When working with this compound solutions, it is crucial to maintain proper storage conditions: lyophilized powder should be stored desiccated at -20°C, where it remains stable for approximately 24 months [1]. Once in solution, aliquoting is recommended to avoid multiple freeze-thaw cycles, with storage at -20°C and use within 3 months to prevent loss of potency [1].
Table 1: this compound Inhibitory Profile and Key Biological Activities
| Target/Parameter | Specification | Experimental Context |
|---|---|---|
| IKKβ (IKK2) IC₅₀ | 17.9 nM | In vitro kinase assay [1] |
| STAT3 Interaction | SH2 domain binding | Disrupts upstream kinase recruitment [1] |
| Anti-inflammatory Effect | Reduces pro-inflammatory cytokines | Murine collagen-induced arthritis model [1] |
| Antiproliferative Activity | Suppresses cancer cell growth | Non-small cell lung cancer (NSCLC) cells [1] |
| Alternative Targets | MRCKβ inhibition | Low micromolar IC₅₀ (3QFV crystal structure) [2] |
This compound's primary mechanism involves blocking NF-κB signaling through specific inhibition of IKKβ, thereby suppressing the transcription of multiple pro-inflammatory cytokines including IL-1β, TNF-α, and various chemokines [1]. This specific inhibitory profile has been confirmed through structural studies, including co-crystal structures of this compound in complex with its targets [2]. Interestingly, screening of 159 kinase inhibitors revealed that this compound also inhibits MRCKβ (myotonic dystrophy kinase-related Cdc42-binding kinase β) with low micromolar IC₅₀ values, suggesting potential secondary targets that may contribute to its biological effects in certain experimental contexts [2]. This inhibition of MRCKβ, a regulator of actomyosin cytoskeleton, may synergize with ROCK inhibition to reduce cancer cell invasion, highlighting the importance of considering polypharmacology in experimental design and data interpretation [2].
The canonical NF-κB signaling pathway represents the primary mechanistic target of this compound. Under basal conditions, NF-κB transcription factors are sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon cellular activation by diverse stimuli including inflammatory cytokines (IL-1β, TNF-α), pathogens, or stress, the IKK complex (comprising IKKα, IKKβ, and NEMO) becomes activated. This compound specifically inhibits IKKβ, preventing phosphorylation and subsequent degradation of IκB proteins, thereby maintaining NF-κB in its inactive cytoplasmic state and blocking the transcription of pro-inflammatory genes [3] [1]. This mechanism has been validated across multiple experimental systems, with particular relevance in inflammatory environments where NF-κB signaling is hyperactive.
Figure 1: this compound inhibition of the canonical NF-κB signaling pathway. This compound specifically targets IKKβ, preventing IκB phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and blocking pro-inflammatory gene expression. This interruption of the positive feedback loop represents a key mechanism for controlling inflammation in various disease models.
In addition to its well-characterized effects on NF-κB signaling, this compound demonstrates the ability to modulate STAT3 activity through a non-canonical mechanism. Specifically, this compound prevents recruitment of the transcription factor STAT3 to its upstream kinases by interacting with the SH2 domain of STAT3 [1]. This interaction limits the capacity of cytokines and tyrosine kinases to induce STAT3 activity, subsequently impairing STAT3-mediated regulation of cell growth and apoptosis. This mechanism has particular relevance in oncology research, where constitutive STAT3 activation contributes to proliferation and survival in various cancer types, including non-small cell lung cancer cells where this compound treatment has been shown to repress proliferation [1]. The dual targeting of both NF-κB and STAT3 pathways positions this compound as a unique tool for investigating the crosstalk between inflammatory and oncogenic signaling networks.
Table 2: this compound Applications in Tissue Regeneration and Disease Models
| Application Area | Experimental Model | Key Findings | Effective Concentration | Citation |
|---|---|---|---|---|
| Corneal Regeneration | Silk fibroin hydrogels in murine corneal injury | Preserved keratocyte phenotype, improved transparency, enhanced regeneration | Sustained release from hydrogel | [3] |
| Tendon Repair | Microsphere-incorporated hydrogel with hPDLSCs in rat tendon injury | Restored tenogenic differentiation, engineered pro-tenogenic niche | Controlled release from SF microspheres | [4] |
| Cancer Research (ESCC) | ESCC cell lines (KYSE-450, etc.) and xenografts | Inhibited viability, induced apoptosis, preferential inhibition vs. normal cells | Low micromolar range | [5] |
| Triple-Negative Breast Cancer | TNBC cell lines and mouse xenograft models | Inhibited CXCL1-mediated TAM/PD-L1 signaling, reduced metastasis | In vitro screening | [6] |
| Arthritis Models | Murine collagen-induced arthritis | Reduced inflammation, antigen-induced T cell proliferation | Not specified | [1] |
In corneal regeneration, this compound has demonstrated remarkable efficacy when delivered via sustained release systems. Research has shown that IL-1β significantly downregulates keratocyte markers (Keratocan, Lumican, Aldh3a1, and CD34) and induces phenotype changes in keratocytes through NF-κB pathway activation [3]. This compound treatment preserved keratocyte phenotype under IL-1β-stimulated conditions in vitro and, when delivered from degradable silk fibroin hydrogels in a murine corneal injury model, accelerated wound healing, improved corneal transparency, enhanced expression of keratocyte markers, and supported regeneration of well-organized epithelium and stroma [3]. These findings highlight the critical role of NF-κB signaling in corneal wound healing and position this compound as a promising candidate for developing novel treatments for patients with corneal injuries.
Similarly, in tendon repair, recent multiomics analysis has revealed that NF-κB signaling activation creates an inflammatory tendon niche after acute injuries that inhibits tenogenesis and promotes pathological differentiation of stem cells [4]. This compound efficiently restored the impaired tenogenic differentiation of stem cells in inflammatory environments by targeting IKKβ/NF-κB signaling [4]. By developing a silk fibroin (SF) microsphere-incorporated GelMA hydrogel system for stem cell delivery and controlled release of this compound, researchers successfully engineered a pro-tenogenic niche that initiated tenogenesis for tendon regeneration [4]. This innovative approach demonstrates the potential of combined stem cell and small molecule delivery for treating acute tendon injuries, addressing the significant clinical challenge of poor intrinsic healing capacity in tendon tissue.
In esophageal squamous cell carcinoma (ESCC), this compound emerged from a comprehensive drug repositioning screen that analyzed transcriptomic data from 20 ESCC datasets and 70 non-ESCC cell lines with similar transcriptome profiles [5]. Among the top-ranked candidates, this compound demonstrated preferential inhibition of ESCC cell viability compared with non-tumorigenic epithelial Het-1A cells [5]. Mechanistic investigations revealed that this compound induced ESCC KYSE-450 cell apoptosis by inhibiting IKKβ phosphorylation, leading to IκBα stabilization and subsequent NF-κB signaling pathway inhibition [5]. These findings validate LINCS-based drug repositioning as a viable strategy for drug discovery and position this compound as a promising candidate molecule for ESCC treatment.
In triple-negative breast cancer (TNBC), this compound was identified as a promising inhibitor targeting CXCL1 signals in extracellular vesicles (EVs) released from dying TNBC cells following chemotherapy [6]. These chemotherapy-elicited EVs promote TNBC metastasis by activating TAM/PD-L1 signaling, establishing a pro-metastatic tumor microenvironment [6]. This compound was shown to enhance paclitaxel chemosensitivity and limit TNBC metastasis without noticeable toxicities in preclinical models, highlighting its potential as an adjuvant therapy to improve chemotherapy outcomes in this aggressive breast cancer subtype [6]. The compound's ability to modulate the tumor microenvironment through inhibition of dying cell-released signals represents a novel approach to overcoming chemotherapy-induced pro-metastatic effects.
This protocol outlines the methodology for evaluating this compound effects on cancer cell viability and apoptosis, particularly relevant for ESCC and other cancer models [5]. Begin by culturing relevant cell lines (e.g., KYSE-450, KYSE-150, KYSE-180 for ESCC; MDA-MB-231 for TNBC) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [5]. Prepare a stock solution of this compound in DMSO at 15 mM concentration and serially dilute in cell culture media to achieve working concentrations typically ranging from 1-30 μM, ensuring that the final DMSO concentration does not exceed 0.1% in all treatments, including vehicle controls.
Seed cells in 96-well plates at a density of 3-5 × 10³ cells per well and allow to adhere overnight. Treat cells with varying concentrations of this compound for 24-72 hours. Assess cell viability using standard MTT or CCK-8 assays according to manufacturer protocols. For apoptosis analysis, seed cells in 6-well plates at 2-5 × 10⁵ cells per well, treat with this compound for 24-48 hours, then harvest and stain with Annexin V-FITC and propidium iodide using standard apoptosis detection kits. Analyze by flow cytometry within 1 hour of staining. Include appropriate controls (untreated, vehicle-only, and positive controls for apoptosis) in all experiments.
To validate this compound-mediated inhibition of NF-κB signaling, begin by seeding appropriate cell lines (primary keratocytes for corneal studies, TSPCs for tendon research, or cancer cell lines) in 6-well or 12-well plates [3] [4]. Pre-treat cells with this compound (typically 1-10 μM) or vehicle control for 2-4 hours before stimulating with IL-1β (10-20 ng/mL) or TNF-α (10-50 ng/mL) for 15-30 minutes to activate NF-κB signaling. Following treatment, harvest cells for protein or RNA analysis. For protein analysis, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, then perform Western blotting to assess phosphorylation status of IKKβ, IκBα, and p65, along with total protein levels. For gene expression analysis, extract total RNA using standard methods, synthesize cDNA, and perform quantitative RT-PCR to measure expression of NF-κB target genes (e.g., IL-1β, TNF-α, IL-6, CXCL1) [6]. For immunocytochemistry, plate cells on chamber slides, treat as described, then fix and stain with antibodies against p65 to visualize nuclear translocation.
For corneal or tendon regeneration applications, this compound can be effectively delivered using sustained release systems [3] [4]. For silk fibroin hydrogels, prepare a 6% (w/v) aqueous silk fibroin solution. Add this compound to achieve the desired final concentration (typically 1-5 mg/mL depending on the application). Induce gelation through sonication or other appropriate methods. For the microsphere-incorporated hydrogel system, first prepare silk fibroin microspheres by emulsification method, then load this compound into the microspheres at optimal loading capacity. Incorporate these this compound-loaded microspheres into GelMA hydrogel precursor solution at a ratio of 1:10 (microspheres:hydrogel). For corneal applications, apply the this compound-containing hydrogel directly to the injury site following standard surgical procedures [3]. For tendon regeneration, inject the composite hydrogel system containing both stem cells (e.g., hPDLSCs) and this compound-loaded microspheres into the injury site [4]. Monitor animals regularly for signs of infection or adverse reactions and assess regeneration outcomes through appropriate histological, biochemical, and functional analyses at predetermined timepoints.
Figure 2: Experimental workflow for this compound application in regenerative medicine. This compound delivery systems reverse inflammation-induced stem cell dysfunction by inhibiting IKKβ/NF-κB signaling, thereby preserving cell phenotype and creating a pro-regenerative niche that enhances tissue regeneration in corneal and tendon injury models.
For ESCC xenograft models, establish tumors by subcutaneously injecting 5 × 10⁶ KYSE-450 cells suspended in 100 μL of PBS mixed 1:1 with Matrigel into the flanks of immunodeficient mice [5]. Allow tumors to reach approximately 100 mm³ before initiating treatment. Administer this compound via intraperitoneal injection or oral gavage at doses ranging from 10-25 mg/kg/day, prepared in appropriate vehicle solutions (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Monitor tumor growth regularly by caliper measurements and animal body weight twice weekly. For TNBC metastasis models, utilize 4T1-Luc cells injected into the mammary fat pad of syngeneic mice [6]. Once primary tumors are established, treat with this compound (10-20 mg/kg) alone or in combination with standard chemotherapeutics like paclitaxel. Monitor metastasis using bioluminescent imaging if luciferase-tagged cells are employed. Terminate experiments when control tumors reach the predetermined size endpoint, collect tumors and potential metastatic organs for histological and molecular analysis.
Table 3: this compound Formulation and Handling Guidelines
| Parameter | Specification | Notes |
|---|---|---|
| Stock Concentration | 15 mM in DMSO | Reconstitute 5 mg powder in 1.19 mL DMSO [1] |
| Lyophilized Powder Storage | -20°C, desiccated | Stable for 24 months [1] |
| Solution Storage | -20°C in aliquots | Use within 3 months; avoid freeze-thaw cycles [1] |
| Working Concentration | 1-30 μM (in vitro) | Keep DMSO ≤0.1% in cell culture [5] |
| In Vivo Dosing | 10-25 mg/kg/day | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [5] |
| Silk Hydrogel Formulation | 1-5 mg/mL this compound | In 6% silk fibroin solution [3] [4] |
Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring experimental reproducibility. As supplied, this compound is a lyophilized powder that should be stored desiccated at -20°C, where it remains stable for approximately 24 months [1]. For routine laboratory use, prepare a 15 mM stock solution by reconstituting 5 mg of powder in 1.19 mL of anhydrous DMSO [1]. Vortex the mixture thoroughly until the powder is completely dissolved, then aliquot into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C and use within 3 months to prevent loss of potency [1]. When preparing working solutions for cell culture experiments, gradually dilute the stock solution in appropriate culture media to achieve the desired final concentration, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. For in vivo administration, this compound can be formulated in vehicle solutions consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with sonication if necessary to achieve complete dissolution [5].
This compound has established itself as a versatile and valuable research tool for probing NF-κB-mediated processes across diverse biological contexts. Its well-characterized mechanism of action, targeting IKKβ with high specificity, combined with its emerging applications in tissue engineering and cancer research, positions this compound at the intersection of multiple innovative research avenues. The development of advanced delivery systems, particularly silk fibroin-based hydrogels and microspheres, has expanded this compound's utility in regenerative medicine by enabling localized, sustained release that matches the temporal dynamics of inflammatory processes in tissue repair [3] [4]. Furthermore, the compound's recent identification as an inhibitor of chemotherapy-induced pro-metastatic signaling in TNBC highlights its potential as an adjuvant therapy to improve conventional cancer treatment outcomes [6].
Looking forward, several promising research directions merit exploration. First, the combination of this compound with other pathway-specific modulators may yield synergistic effects in complex disease models characterized by multiple signaling aberrations. Second, the development of next-generation delivery systems with spatial and temporal control over this compound release could further enhance its therapeutic index in regenerative applications. Third, detailed investigation of this compound's effects on immune cell function within the tumor microenvironment may uncover novel immunomodulatory mechanisms relevant to cancer immunotherapy. As research in these areas advances, this compound will continue to serve as both a valuable mechanistic probe and a promising therapeutic candidate worthy of further preclinical development.
This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective inhibitor of IκB kinase β (IKKβ), a key component of the NF-κB signaling pathway that regulates numerous cellular processes including inflammation, survival, proliferation, and immune responses. By specifically inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκB proteins, thereby preventing the translocation of NF-κB dimers (primarily the p65/RELA-p50 complex) to the nucleus and the transcription of pro-inflammatory genes. This mechanism positions this compound as a promising therapeutic candidate for various conditions driven by aberrant NF-κB activation, including inflammatory disorders, autoimmune diseases, and certain cancers where NF-κB signaling is constitutively active.
Recent advances in this compound research have focused on developing sophisticated targeted delivery systems to enhance its therapeutic efficacy while minimizing potential systemic toxicity. These delivery platforms include nanoparticles functionalized with targeting antibodies, microsphere-incorporated hydrogels, and nanosomes conjugated with specific tissue-targeting ligands. For instance, research has demonstrated that controlled this compound delivery can engineer a pro-tenogenic niche for transplanted stem cells in tendon regeneration, effectively counteracting the inflammatory environment that inhibits tenogenic differentiation following acute injuries [1]. Similarly, in models of uncontrolled inflammation and post-traumatic osteoarthritis, targeted delivery of this compound via nanoparticle-based systems has shown enhanced accumulation at inflammatory lesions and significant mitigation of disease pathology [2] [3]. The compound has also been investigated in oncology research, where transcriptome-based drug repositioning identified this compound as a potential therapeutic for esophageal squamous cell carcinoma through its ability to preferentially inhibit cancer cell viability compared to non-tumorigenic epithelial cells [4].
The hydroxyethyl starch-cholesterol (HES-CH) nanoparticle system represents a biocompatible and degradable platform for this compound delivery, particularly suitable for targeting inflammatory lesions. The preparation follows a multi-step process that can be divided into three main stages: synthesis of the amphiphilic polymer, nanoparticle formation, and surface functionalization.
Synthesis of HES-CH Amphiphilic Polymer: Begin by chemically conjugating hydroxyethyl starch (HES, 40 kDa molecular weight, 50% hydroxyethyl substitution degree) with cholesterol succinate using N,N'-disuccinimide carbonate (DSC) as a coupling agent. First, prepare cholesterol succinate by reacting cholesterol (1 equivalent) with succinic anhydride (1.2 equivalents) in anhydrous pyridine at 70°C for 12 hours under nitrogen protection. Purify the resulting cholesterol succinate by precipitation in methanol and vacuum drying. For conjugation, dissolve 500 mg of HES in 50 mL dimethyl sulfoxide (DMSO) containing 50 mg DSC and 30 mg 1-hydroxybenzotriazole hydrate (HOBt) as catalysts. Add cholesterol succinate (100 mg) dissolved in 5 mL DMSO dropwise with stirring, followed by the addition of 60 mg 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl). React for 24 hours at room temperature with continuous stirring. Purify the resulting HES-CH polymer by dialysis (MWCO 10,000 Da) against deionized water for 48 hours, followed by lyophilization to obtain a white powder [2].
Nanoparticle Fabrication: Prepare this compound-loaded HCNPs using the pickering emulsion solvent evaporation method. Dissolve 50 mg of HES-CH polymer in 50 mL deionized water to obtain a 1 mg/mL aqueous solution using probe sonication (100 W, 10 minutes). Separately, dissolve 5 mg this compound in 5 mL chloroform. Slowly add the this compound solution to the aqueous HES-CH solution while applying probe sonication (100 W, 5 minutes) to form a homogeneous oil/water emulsion. Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure. Centrifuge the resulting nanoparticle suspension at 5,000 rpm for 10 minutes and discard any precipitate. Dialyze the supernatant overnight against deionized water (MWCO 10,000 Da) to remove unencapsulated this compound, then lyophilize to obtain this compound@HCNP powder. For fluorescent tracing, prepare coumarin-6 (C6) or DiR iodide-loaded HCNPs using the same method with 0.1% (w/w) fluorescent marker [2].
Surface Functionalization with Targeting Antibody: For active targeting, conjugate monoclonal antibodies specific to your target of interest (e.g., PECAM-1 mAb for inflammatory sites or anti-type II collagen antibody for osteoarthritis) to the this compound@HCNPs. First, activate surface hydroxyl groups on HCNPs by incubating a 1 mg/mL this compound@HCNP aqueous solution with DSC (10 molar excess to estimated surface hydroxyl groups) overnight at room temperature with stirring. Remove unreacted DSC by dialysis (MWCO 10,000 Da) for 24 hours. Add 25 μg of purified monoclonal antibody per mg of nanoparticles and stir gently for 3 hours at room temperature. Remove unconjugated antibody by centrifugation at 13,000 rpm for 10 minutes. The resulting mAb-TPCA-1@HCNPs can be stored in PBS at 4°C for up to one week [2].
Table 1: Key Parameters for mAb-TPCA-1@HCNP Preparation
| Parameter | Specification | Purpose/Note |
|---|---|---|
| HES Molecular Weight | 40 kDa | Optimal for nanoparticle formation |
| HES Hydroxyethyl Substitution | 50% | Balance of hydrophilicity and conjugation efficiency |
| This compound Loading | 1 mg/mL initial solution | ~90% loading efficiency typically achieved |
| Sonication Parameters | 100 W, 5-10 min | Formation of stable oil/water emulsion |
| Antibody Conjugation | 25 μg/mg NPs | Optimal targeting without aggregation |
| Storage Conditions | PBS, 4°C | Stable for up to 1 week |
For tendon regeneration applications, a specialized microsphere-incorporated hydrogel system provides controlled release of this compound to create a pro-tenogenic niche. This system is particularly designed to support stem cell therapy in the inflammatory environment following acute tendon injuries.
Microsphere Preparation: Prepare this compound-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres using a water-in-oil-in-water (W/O/W) double emulsion technique. Dissolve 500 mg PLGA (50:50 LA:GA ratio, 0.55-0.75 dL/g inherent viscosity) and 50 mg this compound in 10 mL dichloromethane (DCM) as the organic phase. Add 2 mL of 1% poly(vinyl alcohol) (PVA) solution and emulsify using a high-speed homogenizer at 10,000 rpm for 2 minutes to form the primary W/O emulsion. This primary emulsion is then added to 100 mL of 2% PVA solution and homogenized at 5,000 rpm for 5 minutes to form the W/O/W double emulsion. Stir gently overnight at room temperature to allow DCM evaporation and microsphere hardening. Collect the microspheres by centrifugation at 8,000 rpm for 10 minutes, wash three times with deionized water, and lyophilize. Characterize microsphere size distribution using dynamic light scattering, targeting 10-50 μm diameter for optimal incorporation into hydrogels [1].
Hydrogel Incorporation and Cell Encapsulation: Prepare a hyaluronic acid-based hydrogel modified with methacrylate groups (MeHA) for photopolymerization. Dissolve MeHA (1.5% w/v) in PBS containing 0.05% w/v lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a photoinitiator. Resuspend the human periodontal ligament stem cells (hPDLSCs) at a density of 10×10^6 cells/mL in the MeHA solution. Add this compound-loaded PLGA microspheres at a 1:10 ratio (microspheres:hydrogel volume) and mix gently to ensure uniform distribution. Pipet the cell-microsphere-hydrogel mixture into appropriate molds and crosslink by exposure to UV light (365 nm, 5 mW/cm²) for 5 minutes. Culture the resulting constructs in stem cell maintenance medium until implantation or further experimentation [1].
Rigorous physicochemical characterization ensures batch-to-batch consistency and confirms that this compound delivery systems meet specifications for effective therapeutic application.
Size Distribution and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles using dynamic light scattering (DLS). Dilute nanoparticles in distilled water or PBS (1:100 v/v) and measure in triplicate at 25°C using a Malvern Zetasizer Nano ZS or equivalent instrument. For mAb-TPCA-1@HCNPs, the expected size range is 50-200 nm with PDI <0.3, indicating a monodisperse population. The zeta potential should be slightly negative (-10 to -20 mV) for colloidal stability [2] [3].
Morphological Examination: Analyze nanoparticle morphology using transmission electron microscopy (TEM). Deposit a drop of diluted nanoparticle suspension (0.1 mg/mL) onto a carbon-coated copper grid and stain with 2% phosphotungstic acid for 30 seconds. After air-drying, image using a TEM operated at 80 kV. Well-formed nanoparticles should appear spherical with smooth surfaces and no evidence of aggregation. Antibody conjugation should not significantly alter nanoparticle morphology [3].
Drug Loading and Encapsulation Efficiency: Quantify this compound loading using high-performance liquid chromatography (HPLC). Dissolve 1 mg of nanoparticles in 1 mL DMSO to release encapsulated this compound. Separate using a C18 reverse-phase column (4.6×250 mm, 5 μm) with a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1 mL/min. Detect this compound at 254 nm and quantify against a standard curve. Calculate encapsulation efficiency (EE) and drug loading (DL) using:
Table 2: Characterization Specifications for this compound Formulations
| Parameter | Method | Target Specification |
|---|---|---|
| Size Distribution | Dynamic Light Scattering | 50-200 nm, PDI <0.3 |
| Surface Charge | Zeta Potential Measurement | -10 to -20 mV |
| Morphology | Transmission Electron Microscopy | Spherical, smooth surface, no aggregation |
| Encapsulation Efficiency | HPLC Analysis | >85% |
| Drug Loading | HPLC Analysis | >8% |
| Antibody Conjugation | ELISA / BCA Assay | 20-30 μg antibody/mg nanoparticles |
| In Vitro Release | Dialysis in PBS with 0.5% Tween 80 | Sustained release over 7-10 days |
Evaluate the release profile of this compound from nanoparticles using a dialysis method. Place 2 mL of nanoparticle suspension (equivalent to 1 mg this compound) in a dialysis bag (MWCO 10,000 Da). Immerse in 50 mL of release medium (PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle shaking (100 rpm). At predetermined time intervals (1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours), withdraw 1 mL of release medium and replace with an equal volume of fresh pre-warmed medium. Quantify this compound concentration using HPLC as described above. Plot cumulative release (%) versus time to generate release kinetics. Well-formulated nanoparticles typically show an initial burst release (20-30% within 24 hours) followed by sustained release over 7-10 days [2].
The anti-inflammatory efficacy of this compound formulations should be evaluated in relevant cell culture models that mimic disease conditions.
Macrophage Inflammation Model: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂. To induce inflammation, stimulate cells with 100 ng/mL lipopolysaccharide (LPS) for 24 hours. For treatment, pre-incubate cells with this compound formulations (1-10 μM this compound equivalent) for 2 hours before LPS stimulation. Include controls for baseline inflammation (untreated, unstimulated) and maximal inflammation (untreated, LPS-stimulated) [2].
Chondrocyte Inflammation Model for OA Research: Isplicate primary chondrocytes from human or porcine articular cartilage by enzymatic digestion with 0.2% type II collagenase for 6-8 hours at 37°C. Culture chondrocytes in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin. Induce inflammation with 10 ng/mL IL-1β for 24 hours. Treat with this compound formulations (1-5 μM this compound equivalent) 2 hours prior to cytokine stimulation. For targeted nanosomes, evaluate both targeted and non-targeted formulations to demonstrate targeting advantage [3].
Quantify the anti-inflammatory effects of this compound formulations through multiple complementary assays that measure different aspects of the inflammatory response.
Cytokine Production: Measure pro-inflammatory cytokine levels in culture supernatants using enzyme-linked immunosorbent assays (ELISA). After treatments, collect cell culture supernatants and centrifuge at 3,000 rpm for 10 minutes to remove debris. Analyze levels of TNF-α, IL-6, and other relevant cytokines according to manufacturer instructions for commercial ELISA kits. Normalize cytokine concentrations to total cellular protein content determined by BCA assay. This compound treatment should demonstrate dose-dependent reduction in pro-inflammatory cytokines, typically achieving 50-70% reduction at 5 μM concentration compared to inflamed controls [2] [3].
Nitric Oxide and Reactive Oxygen Species Detection: Evaluate oxidative stress parameters which are often elevated in inflammatory conditions. Measure nitric oxide (NO) production indirectly by determining nitrite accumulation in culture supernatants using the Griess reaction. Mix 100 μL of culture supernatant with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature. Measure absorbance at 540 nm and calculate nitrite concentration using a sodium nitrite standard curve. Assess reactive oxygen species (ROS) using a fluorescent probe such as DCFH-DA. Incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C, then wash with PBS and analyze fluorescence intensity (excitation 488 nm, emission 525 nm) using a microplate reader or flow cytometer. Effective this compound formulations should reduce NO and ROS production by 40-60% compared to inflamed controls [2].
NF-κB Pathway Inhibition Analysis: Confirm target engagement by assessing NF-κB signaling pathway components. For western blot analysis, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate 30 μg of protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against phospho-IKKβ, total IKKβ, phospho-IκBα, total IκBα, and NF-κB p65. Use β-actin as a loading control. For nuclear translocation studies, prepare nuclear and cytosolic fractions using a commercial extraction kit and measure NF-κB p65 levels in each fraction. This compound treatment should significantly reduce IKKβ phosphorylation and prevent IκBα degradation, resulting in decreased nuclear translocation of NF-κB p65 [4] [3].
The therapeutic efficacy of this compound formulations should be evaluated in relevant animal models that recapitulate key aspects of human disease pathology.
Acute Vascular Inflammation Model: Induce acute inflammation in Balb/c mice (6-8 weeks old) by intravenous injection of LPS (5 mg/kg). For biodistribution studies, administer DiR-labeled nanoparticles (1 mg/kg equivalent) via tail vein injection and image at predetermined time points (1, 4, 12, 24, 48 hours) using an IVIS imaging system. Sacrifice animals at 48 hours and collect major organs (heart, liver, spleen, lungs, kidneys) and inflammatory lesions for ex vivo imaging and histological analysis. For therapeutic studies, administer this compound formulations (5 mg/kg this compound equivalent) 1 hour after LPS challenge. Assess inflammatory markers in serum and tissues 24 hours post-treatment [2].
Post-Traumatic Osteoarthritis (PTOA) Model: Use C57BL/6 male mice (3-5 months old) for PTOA studies. Indiate joint injury by mechanical loading of the knee joint using a customized electromagnetic loading device. Apply 9N of compressive force at 4 Hz for 40 cycles, repeated three times with 2-day intervals between loading sessions. For targeted therapy, administer this compound nanosomes (1 μM this compound equivalent in 20 μL PBS) via intra-articular injection twice weekly for 8 weeks beginning one day after the final mechanical loading session. Include control groups for normal joints, injured untreated joints, and injured joints treated with non-targeted formulations [3].
Comprehensive evaluation of treatment efficacy should include histopathological analysis, biochemical assays, and behavioral assessments where appropriate.
Histopathological Analysis: For tendon regeneration studies, harvest tendon tissues at 4-8 weeks post-treatment, fix in 4% paraformaldehyde, embed in paraffin, and section at 5 μm thickness. Stain with hematoxylin and eosin (H&E) for general morphology, Masson's trichrome for collagen deposition, and immunofluorescence for tenogenic markers (scleraxis, tenomodulin). For osteoarthritis studies, use Safranin-O Fast Green staining to evaluate proteoglycan content and cartilage structure, and score histological sections using the OARSI grading system [1] [3].
Biochemical Assays: Measure inflammatory and oxidative stress markers in serum or tissue homogenates. Quantify hydrogen peroxide (H₂O₂) levels using an Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit according to manufacturer instructions. Assess lactate dehydrogenase (LDH) activity as a marker of tissue damage using a colorimetric LDH assay kit. Analyze cytokine levels (TNF-α, IL-6) in serum or joint fluid using ELISA [3].
Pain and Functional Assessment: In osteoarthritis models, evaluate pain-related behaviors using weight-bearing distribution measured with an incapacitance tester. Measure the weight distribution on hind limbs during static conditions, expressed as the ratio between the weight on the injured limb versus the uninjured limb. Conduct gait analysis using footprint pattern assessment or digital gait analysis systems to detect limping or other abnormalities [3].
Table 3: In Vivo Efficacy Outcomes of this compound Formulations in Disease Models
| Disease Model | Treatment | Key Outcomes | Reference |
|---|---|---|---|
| Acute Tendon Injury | hPDLSCs + this compound microsphere-hydrogel | Restored tenogenesis, reduced inflammatory niche, improved collagen organization | [1] |
| Vascular Endothelial Injury | mAb-TPCA-1@HCNPs (5 mg/kg) | Reduced inflammatory cell infiltration, decreased TNF-α and IL-6 in serum, targeted accumulation at lesions | [2] |
| Post-Traumatic Osteoarthritis | MabCII-TPCA-1 nanosomes (1 μM, 2x/week) | Reduced cartilage degradation, decreased NO and LDH levels, improved weight-bearing capacity | [3] |
| ESCC Xenograft | This compound (10 mg/kg, daily) | Inhibited tumor growth, induced apoptosis, reduced p-IKKβ and nuclear NF-κB | [4] |
The following diagram illustrates the NF-κB signaling pathway and the mechanism by which this compound inhibits this pathway to exert its anti-inflammatory effects:
Diagram Title: NF-κB Pathway and this compound Inhibition
Figure 1: This diagram illustrates the NF-κB signaling pathway activation by inflammatory stimuli and the specific inhibition point of this compound. Inflammatory stimuli such as LPS, IL-1, and TNF-α activate receptor complexes, leading to IKK complex activation and IKKβ phosphorylation. This compound selectively inhibits IKKβ, preventing IκBα phosphorylation and subsequent degradation. This inhibition stabilizes the NF-κB-IκBα complex in the cytoplasm, preventing NF-κB nuclear translocation and pro-inflammatory gene expression [1] [2] [4].
The following diagram outlines the comprehensive experimental workflow for developing and evaluating this compound formulations:
Diagram Title: this compound Formulation Development Workflow
Figure 2: This workflow outlines the key stages in developing and evaluating this compound formulations, from initial polymer synthesis and nanoparticle fabrication through comprehensive in vitro and in vivo testing. The process begins with creating amphiphilic polymers (e.g., HES-CH conjugate), followed by nanoparticle formation using methods like pickering emulsion, surface functionalization with targeting antibodies, and thorough physicochemical characterization. Subsequent steps include evaluating in vitro release kinetics, cellular uptake, and efficacy in reducing inflammatory markers, followed by in vivo assessment of biodistribution, therapeutic efficacy in disease models, and detailed histopathological and biochemical analysis [2] [3].
These application notes and protocols provide a comprehensive framework for researching this compound and its formulated products across various disease models. The detailed methodologies cover the entire workflow from nanoparticle preparation and characterization to in vitro and in vivo evaluation, enabling researchers to systematically investigate the therapeutic potential of this IKKβ/NF-κB inhibitor. The visualization of key signaling pathways and experimental workflows enhances understanding of the mechanistic basis and research processes. When implementing these protocols, researchers should adapt specific parameters (e.g., targeting ligands, dosage regimens) to their particular disease models and research objectives while maintaining the core principles outlined herein.
The table below summarizes the core quantitative data for TPCA-1 from biochemical and cellular assays.
| Parameter | Value | Context / Assay Details |
|---|---|---|
| Molecular Weight | 279.29 g/mol | [1] [2] |
| IKKβ (IKK-2) IC₅₀ | 17.9 nM | Cell-free assay [1] [2] |
| IKK-1 Selectivity | >22-fold | IC₅₀ = 400 nM [1] [2] |
| JNK3 Selectivity | >550-fold | IC₅₀ = 3600 nM [1] [2] |
| Cellular IC₅₀ (TNF-α) | 170 nM | Inhibition of production in cells [1] [2] |
| Cellular IC₅₀ (IL-6) | 290 nM | Inhibition of production in cells [1] [2] |
| Typical In Vitro Range | 0.1 - 10 µM | Varies by cell type and assay [3] [4] |
| Common In Vivo Dose | 3 - 20 mg/kg | Intraperitoneal (i.p.), twice daily (b.i.d.) [1] [2] |
For animal studies, the following dosing regimen has been reported in a murine collagen-induced arthritis (CIA) model.
| Application | Dosage | Route & Schedule | Key Efficacy Findings |
|---|---|---|---|
| Prophylactic (CIA model) | 10 mg/kg | i.p., twice daily (b.i.d.) | Reduced disease severity and delayed onset comparable to etanercept [1] [2]. |
| Prophylactic (CIA model) | 20 mg/kg | i.p., twice daily (b.i.d.) | Markedly decreased arthritis severity [1] [2]. |
| Therapeutic (CIA model) | 20 mg/kg | i.p., twice daily (b.i.d.) | Significantly reduced established disease severity [1] [2]. |
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure direct inhibition of IKK-2 kinase activity [1] [2].
This protocol is used for assessing the anti-proliferative effects of this compound on glioma cells and can be adapted for other cell lines [1] [2].
The following diagram illustrates the primary mechanism by which this compound inhibits the NF-κB signaling pathway.
Research also indicates that this compound can have a multi-targeted effect. In addition to inhibiting the NF-κB pathway, it has been identified as a direct inhibitor of STAT3, another key signaling protein that promotes cell survival and proliferation in cancers [2]. This dual inhibition may enhance its anti-cancer and anti-inflammatory efficacy.
A major challenge with this compound is its poor solubility and potential systemic toxicity. To address this, advanced targeted nanosome delivery systems have been developed and show promising results in preclinical models [5] [6] [4]. The workflow and benefits of this approach are summarized below:
> All information provided is derived from published preclinical research. This compound is for research use only and is not intended for human diagnostic or therapeutic use. [1]
What are the storage conditions and shelf life for this compound?
| Property | Specification |
|---|---|
| Recommended Storage (Powder) | -20°C [1] [2] |
| Shelf Life (Powder) | 3 years at -20°C [1] [2] |
| Shelf Life (Solution) | 6 months at -80°C; 1 month at -20°C [1] [2] |
| Solubility | Soluble in DMSO (≥ 56 mg/mL or ~200.5 mM) [3] [2] |
| Handling | Avoid inhalation and contact with skin or eyes. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area [1]. |
How should I prepare and store stock solutions of this compound?
It is best practice to prepare stock solutions shortly before use. However, if necessary, you can prepare them in advance [3].
What is a typical workflow for using this compound in cell culture experiments? The diagram below outlines the key steps from preparing a working solution to treating your cells.
What are the cited experimental concentrations and results for this compound?
The table below summarizes specific uses of this compound from recent publications, which can serve as a reference for your own experimental design.
| Application / Cell Type | Assay Type | Concentration | Incubation Time | Key Finding / Effect | PMID / Reference |
|---|---|---|---|---|---|
| Anti-inflammatory | |||||
| Mouse BMDM cells | Function | 0.5 µM | 1 h pre-treatment | Inhibited LPS-stimulated TNF-α production [4] | 22533790 [4] |
| Tendon Regeneration | |||||
| hPDLSCs in inflammatory environment | Tenogenic Differentiation | Not Specified | Not Specified | Restored tenogenic differentiation potential [5] | Within [5] |
| Cancer Research | |||||
| ESCC KYSE-450 cells | Cytotoxicity / Apoptosis | Not Specified | Not Specified | Induced apoptosis; inhibited IKKβ phosphorylation [6] | Within [6] |
| In Vivo Studies | |||||
| Murine Collagen-Induced Arthritis | Prophylactic / Therapeutic | 3-20 mg/kg (i.p., b.i.d.) | Multiple doses | Dose-dependent reduction in arthritis severity [4] [2] | 15316093 [4] [2] |
My this compound solution has precipitated. What should I do? If your stock or working solution shows precipitation, you can try to resolubilize it.
I am not observing the expected inhibitory effect in my experiment. What could be wrong?
What formulation can I use for in vivo studies? this compound is insoluble in water, so in vivo administration requires a special vehicle. One formulation validated in the search results is a clear solution made with 2% Cremophor EL + 2% N,N-dimethylacetamide [2]. Another option is a homogeneous suspension using a 0.5% Carboxymethylcellulose sodium (CMC-Na) solution [2]. All in vivo formulations should be prepared fresh before each use.
Mechanism of Action: this compound is a potent and selective inhibitor of the Inhibitor of Nuclear Factor Kappa-B Kinase subunit Beta (IKK-2/IKKβ). It inhibits IKKβ with an IC₅₀ of 17.9 nM in cell-free assays and shows 22-fold selectivity over IKKα [4] [3]. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκB, thereby inhibiting the activation of the NF-κB signaling pathway and the transcription of pro-inflammatory genes [6].
Safety Note: this compound is labeled "For research use only, not for human or veterinary use" [1]. Please refer to the official Material Safety Data Sheet (MSDS) for detailed handling and safety information.
The core strategy for reducing the cytotoxicity of TPCA-1, a potent IKK-2 inhibitor, involves using targeted nanocarrier systems to improve its delivery to specific cells, thereby reducing the required effective dose and minimizing off-target effects [1] [2].
The table below summarizes the main issues and evidence-based solutions.
| Problem Identified | Proposed Solution | Key Mechanism | Efficacy & Key Findings |
|---|---|---|---|
| Cytotoxicity from free this compound [3] | Targeted Nanosome Delivery [1] | Type II collagen-targeted nanosomes (anti-CII Mab) deliver this compound specifically to damaged cartilage. | Effectively reduced inflammation and cartilage degradation in a PTOA mouse model with targeted delivery [1]. |
| Systemic Toxicity & Adverse Effects [1] | PECAM-1 Targeted Nanoparticles [2] | Nanoparticles functionalized with mAb target PECAM-1 (CD31) on injured endothelium and activated macrophages. | Enhanced uptake by target cells (HUVECs, Raw264.7); reduced inflammatory cell infiltration in vivo [2]. |
| Non-specific Cellular Uptake [2] | Ligand-Based Targeting (PECAM-1) [2] | Targets the exposed IgD6 region of PECAM-1, overexpressed at inflammatory sites. | In vitro studies showed significant inhibition of M1 macrophage polarization and reduced ROS/NO production [2]. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is adapted from studies on post-traumatic osteoarthritis [1].
This protocol is based on a system developed for treating uncontrolled inflammation [2].
To help visualize the experimental journey from problem to solution, the following diagram outlines the key stages of developing and validating a targeted this compound delivery system.
The therapeutic goal of this compound is to inhibit the NF-κB signaling pathway, a key driver of inflammation. The diagram below illustrates this pathway and the specific point where this compound acts.
Q1: What is the core mechanism of this compound cytotoxicity, and why is targeted delivery crucial? this compound is a potent and selective inhibitor of IκB kinase-2 (IKK-2), a key component of the NF-κB signaling pathway [3]. While effective at blocking inflammation, its clinical application is limited by systemic toxicity and adverse effects when administered freely [1]. Targeted delivery using nanocarriers functionalized with specific antibodies (e.g., against type II collagen or PECAM-1) ensures the drug is delivered primarily to the inflamed tissue, drastically reducing off-target exposure and associated cytotoxicity [1] [2].
Q2: Are the targeted delivery systems for this compound biodegradable and safe? Yes, the leading delivery systems in recent research are designed with biocompatibility in mind. The nanosomes used for cartilage targeting are based on liposomes, which are known for low toxicity [1]. The nanoparticles used for vascular targeting are constructed from an amphiphilic polymer of Hydroxyethyl starch (HES) and Cholesterol (CH), both of which are highly biocompatible and degradable, enhancing their clinical acceptability [2].
Q3: What are the key in-vitro assays to validate the efficacy and reduced toxicity of my targeted this compound formulation? You should employ a combination of assays:
The table below summarizes two advanced delivery strategies for this compound identified from recent literature.
| Delivery System | Carrier Material | Target / Mechanism | Key Findings / Purpose | Reference |
|---|---|---|---|---|
| Microsphere-Hydrogel System | Microspheres in a hydrogel matrix | Creates a pro-tenogenic niche for stem cells at tendon injury sites by controlling this compound release [1] [2]. | Restored tenogenic differentiation of stem cells in an inflammatory environment, promoting tendon regeneration [1] [2]. | |
| Targeted Nanoparticles | Hydroxyethyl starch-coupled cholesterol (HES-CH) polymer | Active targeting via anti-PECAM-1 mAb to inflamed endothelium and macrophages [3]. | Improved targeted delivery to inflammatory lesions, reduced pro-inflammatory cytokines and reactive oxygen species (ROS) in a model of uncontrolled inflammation [3]. |
Here are the methodologies for preparing and testing the two delivery systems.
This protocol is adapted from studies on tendon regeneration [1] [2].
This protocol is based on the work for treating uncontrolled inflammation [3].
Issue: Low drug loading efficiency in nanoparticles.
Issue: Targeted nanoparticles show non-specific cellular uptake.
Issue: Sustained-release system releases this compound too quickly.
To better understand the experimental flow and biological mechanism, the following diagrams were created using Graphviz.
The diagram below illustrates the preparation workflow for targeted this compound nanoparticles [3].
This diagram shows the core signaling pathway that this compound inhibits [1] [4] [3].
Understanding PLGA's properties is the first step in troubleshooting formulation issues. The tables below summarize the key parameters you can adjust to control drug release profiles.
Table 1: Key PLGA Properties and Their Impact on Formulation
| Property | Impact on Formulation & Release | Optimization Guidance |
|---|---|---|
| LA:GA Ratio [1] [2] | Determines hydrophobicity and degradation rate. A 50:50 ratio degrades fastest; higher LA content slows degradation. | Select a 50:50 ratio for rapid release or a 75:25 ratio for slower, sustained release over weeks/months. |
| Molecular Weight [1] [2] | Controls the density of the polymer matrix. Higher MW results in longer polymer chains and a slower degradation rate. | Use low MW (e.g., 10-20 kDa) for shorter duration; high MW (e.g., 40-100 kDa) for long-term release. |
| End Group [1] [2] | Affects the microenvironment's pH. Acid-capped (free carboxyl) PLGA degrades faster and can create an acidic microclimate. | Use ester-capped (end-capped) PLGA to delay degradation and enhance stability for acid-sensitive drugs. |
| Crystallinity [1] [2] | Influences water penetration and mechanical strength. PLGA is amorphous when GA content is 25%-70%, allowing even drug dispersion. | For homogeneous drug distribution and predictable release, use amorphous PLGA (e.g., DL-lactide-based 50:50 or 75:25). |
Table 2: Common Problems & Troubleshooting for TPCA-1 PLGA Formulation
| Problem | Potential Root Cause | Troubleshooting Steps |
|---|
| Low Drug Loading / Encapsulation Efficiency | this compound partitioning into the external aqueous phase during emulsion. | - Increase organic phase concentration.
Here are detailed methodologies for creating PLGA micro/nanoparticles, which are critical for troubleshooting and optimizing your process.
This method is suitable for hydrophobic drugs like this compound [3].
This method offers an extra layer of control and can improve encapsulation efficiency for challenging compounds [3].
The following diagram illustrates the logical decision-making process for selecting and optimizing a PLGA formulation for this compound.
This diagram outlines the critical decision points (diamonds) and parameter selections (rectangles) in the PLGA formulation optimization process. The development cycle is iterative, requiring feedback and refinement based on experimental results to achieve the target drug release profile [4] [1] [2].
This compound is a potent, selective small-molecule inhibitor of IκB kinase 2 (IKK-2), a key component in the NF-κB signaling pathway [1]. This pathway is central to the expression of pro-inflammatory cytokines, such as TNF-α and IL-6 [2]. By inhibiting IKK-2, this compound blocks the activation of NF-κB, thereby reducing the inflammatory response [3] [2] [4].
The diagram below illustrates this core mechanism of action.
A major challenge with this compound, like many small molecules, is ensuring it reaches its target site effectively. Advanced delivery systems have been developed to improve its solubility, stability, and targeted delivery, thereby enhancing its overall therapeutic potential.
The table below summarizes three advanced nanocarrier systems for this compound, detailing their components and primary enhancement mechanisms.
| Delivery System | Core Components & Method | Key Enhancement Mechanism | Key Experimental Findings |
|---|
| HES-CH Nanoparticles [3] | Amphiphilic polymer (Hydroxyethyl Starch-Cholesterol) with a PECAM-1 targeting monoclonal antibody (mAb). Prepared via pickering emulsion solvent evaporation. | Active targeting to PECAM-1 adhesion molecule exposed on injured endothelium and activated macrophages. | • Enhanced cellular uptake in Raw264.7 & HUVEC cells. • Reduced inflammatory cell infiltration in murine vascular injury model. • Inhibited M1 macrophage polarization, ROS, and NO. | | Gold Nanocages (AuNCs) [2] | Porous gold nanocage, a cationic peptide, and a Hyaluronic Acid (HA) coating. This compound is loaded into the pores. | HA acts as a CD44 receptor-targeting moiety and enzyme-responsive gatekeeper (degraded by hyaluronidase for drug release). | • Improved intracellular uptake in RAW 264.7 cells. • Superior suppression of TNF-α & IL-6 vs. free this compound. • Reduced production of reactive oxygen species (ROS). | | Platelet-Derived Extracellular Vesicles (PEVs) [5] | Extracellular vesicles derived from platelets, loaded with this compound. | Innate targeting of platelets to sites of inflammation and vascular injury. | • Significant accumulation at the site of pneumonia. • Inhibited pulmonary inflammatory cell infiltration. • Calmed local "cytokine storm" syndromes. |
To help you select the right system for your research goals, the following diagram maps the decision-making workflow based on the intended disease model.
Q1: What is the primary mechanism by which this compound exerts its anti-inflammatory effects? this compound is a selective inhibitor of IκB kinase 2 (IKK-2). It blocks the phosphorylation and subsequent degradation of the inhibitor IκB, which prevents the nuclear translocation of the NF-κB transcription factor. This leads to the downregulation of key pro-inflammatory genes, including those for TNF-α, IL-6, and other cytokines [3] [2] [1].
Q2: Why are nanocarrier systems needed for this compound delivery? While this compound is potent, its efficacy can be limited by poor solubility, off-target effects, and inefficient accumulation at disease sites. Nanocarriers enhance its pharmacokinetic properties by:
Q3: My this compound nanoparticles are showing low encapsulation efficiency. What could be the reason? Low encapsulation efficiency is often related to the preparation method. For the HES-CH system, ensure proper formation of the oil/water emulsion during the pickering emulsion solvent evaporation process. Incomplete removal of the organic solvent (chloroform) or incorrect ratios of the amphiphilic polymer (HES-CH) to the drug can lead to drug loss in the aqueous phase [3].
Q4: How can I confirm the targeted delivery of my this compound formulation in vitro? Standard protocols involve using fluorescence-labeled nanoparticles (e.g., C6@HCNPs or DiR@HCNPs). You can:
| Inhibitor Name | Primary Target / Mechanism | Potency (IC50/ Ki) & Selectivity | Key Characteristics & Experimental Applications |
|---|---|---|---|
| TPCA-1 | IKKβ; ATP-competitive [1] [2] | IC50 = 17.9 nM [2]. >22-fold selective vs IKKα; >550-fold vs other kinases/enzymes [2]. | Well-characterized; reduces pro-inflammatory cytokines in vitro and in vivo [3] [2]. Used in arthritis, asthma, cancer (e.g., esophagus squamous carcinoma), and alcohol consumption models [3] [4]. |
| Sulfasalazine | IKKβ inhibitor; does not cross blood-brain barrier (BBB) [3]. | Information not specified in search results. | Used to treat inflammatory bowel disease; shown to reduce ethanol intake in mice without affecting total fluid intake [3]. Useful for studying peripheral vs. central IKKβ effects. |
| PHA-408 | IKKβ; ATP-competitive [1]. | IC50 = 10-40 nM. >350-fold selective over IKKα [1]. | Good oral bioavailability; demonstrated efficacy in pre-clinical models of arthritis and chronic obstructive pulmonary disease (COPD) [1]. |
| MLN120B | IKKβ; ATP-competitive [1]. | IC50 = 60 nM. >1000-fold selective over IKKα [1]. | Good oral bioavailability; shown efficacy in pre-clinical models of multiple myeloma and arthritis [1]. |
| SC-514 | IKKβ; ATP-competitive [1]. | IC50 = 3-12 µM. >15-fold selective over IKKα [1]. | Lower potency than others; known off-targets include CDK2 and Aurora A [1]. Poor oral bioavailability, often administered intraperitoneally [1]. |
This compound acts on the canonical NF-κB pathway. The diagram below illustrates this pathway and a typical workflow for a cell-based assay to test this compound.
Here are detailed methodologies for key experiments cited in the search results.
In Vitro Assessment of Anti-inflammatory Effects (Cell-Based)
Cell Viability and Apoptosis Assay (Cancer Research)
In Vivo Efficacy Models
This compound is a valuable tool for probing IKKβ function, but it's important to be aware of its limitations and the broader context of IKK inhibition.
The table below compiles key experimental data for TPCA-1 and other reference IKK inhibitors, highlighting this compound's selectivity profile.
| Inhibitor Name | Primary Target | Reported Experimental IC₅₀ / Kᵢ | Key Experimental Findings & Selectivity Notes |
|---|
| This compound | IKKβ | Information missing | • Demonstrated weakest binding to IKKα in molecular docking studies (CDocker Energy: -29.16 kcal/mol; Interaction Energy: -31.64 kcal/mol) [1] [2]. • Described in reviews as having "some selectivity for IKKβ over IKKα" [3]. | | BMS-345541 | IKKβ (Compared to IKKα) | Information missing | • Showed weaker overall docking score with IKKα (CDocker Energy: -35.34 kcal/mol) but strong interaction energy (-50.29 kcal/mol) [1] [2]. | | IKK16 | IKK complex | Information missing | • Used in combination with Gefitinib, effective in triple-negative breast cancer models; targets IKK/NF-κB pathway [4]. | | SU1261 | IKKα | IKKα Kᵢ = 10 nM; IKKβ Kᵢ = 680 nM | • Novel, highly potent and selective IKKα inhibitor (68-fold selectivity over IKKβ) [5]. | | SU1349 | IKKα | IKKα Kᵢ = 16 nM; IKKβ Kᵢ = 3352 nM | • Novel, highly potent and selective IKKα inhibitor (~209-fold selectivity over IKKβ) [5]. |
The assessment of this compound's selectivity relies on several key experimental approaches:
Understanding the broader context of IKK inhibition can help in interpreting this compound's profile.
The following diagram illustrates the NF-κB signaling pathways and the primary points of inhibition for the discussed inhibitors, showing why this compound is considered selective for the canonical pathway.
The table below summarizes the key quantitative data for TPCA-1:
| Target | Reported IC₅₀ Value | Experimental Context | Source |
|---|---|---|---|
| IKKβ (IKK2) | 17.9 nM | In vitro kinase assay | [1] |
| IKKβ (IKK2) | Low micromolar range (specific value not stated) | In vitro kinase assay for MRCKα and MRCKβ; precise IC₅₀ for IKKβ not provided in the excerpt. | [2] |
The data from Cell Signaling Technology specifies that this compound is a potent and specific inhibitor of IKKβ [1]. The early research on MRCK kinases also identified this compound as an inhibitor, though the reported activity was in the low micromolar range for those targets, suggesting a degree of selectivity for IKKβ over MRCK kinases [2].
The validated IC₅₀ value of 17.9 nM was obtained through a standard in vitro kinase assay [1]. The foundational crystal structure study provides a visual representation of how this compound binds to a kinase, which is key to understanding its mechanism. The general workflow for such experiments is outlined below:
This biochemical assay directly measures the ability of this compound to inhibit IKKβ-mediated phosphorylation of a substrate. The crystal structure of a related kinase (MRCKβ) in complex with this compound confirms that the compound acts by binding to the kinase's active site, which is a conserved feature among kinases [2].
This compound exerts its primary effects by selectively inhibiting IKKβ within the NF-κB signaling pathway. The following diagram illustrates this mechanism and its functional consequences:
By inhibiting IKKβ, this compound prevents the degradation of IκB, thereby trapping NF-κB in the cytoplasm and blocking the expression of pro-inflammatory genes [3] [1]. This mechanism underpins its use in various disease models.
The high potency and selectivity of this compound for IKKβ make it a valuable tool compound for research. Its effects have been studied in models of:
When using this compound, it is typically reconstituted in DMSO. A common stock concentration is 15 mM, with working concentrations often in the low micromolar range (e.g., 1-10 µM) in cell-based assays [6] [1]. These concentrations are consistent with its nanomolar IC₅₀, considering cellular uptake and pathway engagement.
TPCA-1 is characterized as a potent and selective inhibitor of IκB kinase-2 (IKK-2, also known as IKKβ), a key kinase in the NF-κB signaling pathway [1] [2] [3].
The quantitative data available from the search results is summarized in the table below.
| Target | Reported IC₅₀ / Potency | Experimental Context | Selectivity Note |
|---|---|---|---|
| IKK-2 (IKKβ) | 17.9 nM [2] | Cell-free assay [2] | Primary target |
| IKK-1 (IKKα) | 400 nM [2] | Cell-free assay [2] | 22-fold selective over IKK-1 [2] |
| JNK3 | 3600 nM [2] | Cell-free assay [2] | >100-fold less potent vs. IKK-2 [2] |
| STAT3 | Reported as an inhibitor [2] | Information not specified | Also described as an inhibitor [2] |
To generate a full kinase selectivity panel, the following industry-standard experimental protocols are used. The search results indicate that these methods are critical for accurate pharmacological validation [4].
| Provider | Profile Size (Wild-type Kinases) | Typical Technology |
|---|---|---|
| DiscoverX (Ambit) | 394 | Competitive binding (KinomeScan) |
| Reaction Biology | 348 | Radioactive filter binding |
| ProQinase | 298 | Radioactive filter binding |
| Carna Biosciences | 272 | Substrate mobility shift |
| MRC Centre for Kinase Profiling | 122 | Radioactive filter binding |
The following diagram illustrates the general workflow for conducting a kinase selectivity study, from assay preparation to data analysis.
The following table consolidates key experimental findings on TPCA-1 from recent research, highlighting its therapeutic effects across different pathological conditions.
| Disease Model | Primary Target / Pathway | Key Experimental Findings & Efficacy Data | Cell/Animal Models Used | Citation |
|---|
| Post-Traumatic Osteoarthritis | IKK-β / NF-κB [1] | → Reduced serum NO & LDH [1] → Downregulated IL-1β, IL-6, TNF-α, MMP-13, ADAMTS-5 [1] → Improved OARSI histopathological scores [1] → Attenuated pain behaviors [1] | C57BL/6 male mice; Mechanical loading-induced PTOA [1] | [1] | | Esophageal Squamous Cell Carcinoma (ESCC) | IKK-β / NF-κB [2] | → Preferentially inhibited viability of ESCC cells vs. non-tumorigenic Het-1A cells [2] → Induced apoptosis in KYSE-450 cells [2] → Inhibited IKK-β phosphorylation and stabilized IκBα [2] | KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109 cell lines [2] | [2] | | Aumolertinib-Resistant NSCLC | IKK-β / NF-κB (Inferred) | → Identified as a candidate to overcome drug resistance in high-risk patients [3] → Proposed for use in combination with conventional treatment [3] | AUM-resistant HCC827 cell lines; Xenograft models in BALB/c nude mice [3] | [3] | | Uncontrolled Inflammation (Vascular Injury) | IKK-β / NF-κB [4] [5] | → Inhibited M1 macrophage polarization [4] [5] → Reduced pro-inflammatory cytokine secretion (TNF-α, IL-6) [4] [5] → Lowered ROS and NO production [4] [5] → Reduced inflammatory cell infiltration in vivo [4] [5] | RAW264.7 macrophages; HUVECs; LPS-induced inflammation in BalB/c mice [4] [5] | [4] [5] | | Aging-Associated Cancer Predisposition | NF-κB Signaling [6] | → Rejuvenated mammary cells in aged mice [6] → Significantly reduced aging-related cancer incidence [6] → Extended cancer latency time [6] | Mammary stem cell-enriched populations from female mice (2-29 months) [6] | [6] | | Acute Tendon Injury | IKK-β / NF-κB [7] | → Restored impaired tenogenesis of stem cells in inflammatory environments [7] → Engineered a pro-tenogenic niche for tissue regeneration [7] | In vitro stem cell culture under inflammatory conditions [7] | [7] |
Here are the methodologies for key experiments cited in the table above, which you can use as a reference for your own validation work.
In Vitro Validation of NF-κB Pathway Inhibition
In Vivo Efficacy in Osteoarthritis Model
Drug Sensitivity and Apoptosis in Cancer Cells
The search results consistently validate that this compound's primary mechanism is the selective inhibition of IKK-β (IκB kinase beta) within the NF-κB signaling pathway. The diagram below illustrates this pathway and this compound's targeted intervention point.
The core mechanism involves this compound inhibiting IKK-β, which prevents the phosphorylation and degradation of IκB. This keeps the NF-κB complex sequestered in the cytoplasm, blocking the transcription of genes responsible for inflammation, cell survival, and proliferation [1] [2] [8].
The collective data from these studies underscores several critical points:
The table below summarizes key studies on the synergistic effects of TPCA-1 with other drugs.
| Combination Therapy | Disease Model | Experimental System | Key Synergistic Effects | Proposed Mechanism | Citations |
|---|---|---|---|---|---|
| This compound + Gefitinib (EGFR TKI) | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations | In vitro (cell lines) & In vivo (mouse xenograft) | Increased apoptosis; Enhanced suppression of tumor growth compared to either agent alone. | This compound inhibits compensatory STAT3 and NF-κB survival pathways activated upon EGFR inhibition. [1] | [1] |
| This compound + BCR Inhibitors (e.g., Ibrutinib) | Mantle Cell Lymphoma (MCL) | In vitro (cell lines) | Overcame primary and microenvironment-induced resistance to BCR inhibitors. | Targeting classical NF-κB (via IKK2) alongside BCR signaling; CD40L-mediated resistance involves alternative NF-κB pathway. [2] | [2] |
To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.
This protocol is adapted from the study that identified this compound as a dual inhibitor of STAT3 and NF-κB [1].
This protocol is based on the research into microenvironment-mediated resistance [2].
The synergy between this compound and other drugs stems from its ability to simultaneously block multiple pro-survival signaling pathways.
The diagram above illustrates the core mechanistic rationale for the combinations:
The data suggests that the most promising application for this compound combinations is in overcoming intrinsic and acquired resistance in cancers driven by strong signaling pathways. Future research may focus on:
Irritant
Jingchun Du, Yougui Xiang, et al. "RIPK1 dephosphorylation and kinase activation by PPP1R3G/PP1γ promote apoptosis and necroptosis." Nat Commun. 2021 Dec 3;12(1):7067. PMID:34862394
Varga Z, Molnár T, et al. "Differences in the sensitivity of classically and alternatively activated macrophages to TAK1 inhibitor-induced necroptosis." Cancer Immunol Immunother. 2020;10.1007/s00262-020-02623-7. PMID:32472370
Robert J. Posont. "The Role of Inflammatory Pathways in Development, Growth, and Metabolism of Skeletal Muscle in IUGR Offspring; Blood Gene Expression of Inflammatory Factors as Novel Biomarkers for Assessing Stress and Wellbeing in Exotic Species." University of Nebraska-Lincoln. 2019.
Robeson AC, Lindblom KR, et al. "Dimer-specific immunoprecipitation of active caspase-2 identifies TRAF proteins as novel activators." EMBO J. 2018 Jun 6. pii: e97072. PMID:29875129
Kwon Y, Choi SK, et al. "Involvement of inhibitor kappa B kinase 2 (IKK2) in the regulation of vascular tone." Lab Invest. 2018 May 21. PMID:29785049